Methyl 1-cyclohexylbenzoimidazole-5-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 1-cyclohexylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-19-15(18)11-7-8-14-13(9-11)16-10-17(14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXUUVNLKVFJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742750 | |
| Record name | Methyl 1-cyclohexyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-12-9 | |
| Record name | Methyl 1-cyclohexyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 1-cyclohexylbenzoimidazole-5-carboxylate: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document outlines a proposed synthetic route, predicted physicochemical properties, and potential biological activities based on established knowledge of the benzimidazole scaffold. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged scaffold in drug discovery due to its versatile biological activities.[1] Benzimidazole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] The efficacy of these compounds is often modulated by the nature and position of substituents on the benzimidazole ring system. The N-1 substitution, in particular, can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. The presence of a carboxylate group at the 5-position offers a handle for further chemical modification and can contribute to the molecule's interaction with biological targets. This guide focuses on the N-1 cyclohexyl substituted methyl ester derivative, a potentially novel compound with unexplored therapeutic potential.
Proposed Synthesis of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate
The synthesis of N-substituted benzimidazole esters can be achieved through a multi-step process. A plausible synthetic route for Methyl 1-cyclohexylbenzoimidazole-5-carboxylate is proposed below, based on established methodologies for similar compounds.[3]
Synthetic Workflow
The proposed synthesis involves a two-step process starting from methyl 3,4-diaminobenzoate: N-alkylation followed by cyclization.
Caption: Proposed synthetic workflow for Methyl 1-cyclohexylbenzoimidazole-5-carboxylate.
Step-by-Step Experimental Protocol
Step 1 & 2: Synthesis of Methyl 3-amino-4-(cyclohexylamino)benzoate (Intermediate)
-
To a solution of methyl 3,4-diaminobenzoate (1 equivalent) in a suitable solvent such as methanol, add cyclohexanone (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH4) (1.5 equivalents), portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 3: Synthesis of Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate
-
Dissolve the intermediate, methyl 3-amino-4-(cyclohexylamino)benzoate (1 equivalent), in an excess of formic acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-8 hours.
-
Monitor the cyclization reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the mixture with a base, such as sodium bicarbonate solution, until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final compound.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate. These values are calculated based on its chemical structure and should be confirmed by experimental analysis.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₈N₂O₂ |
| Molecular Weight | 258.32 g/mol |
| LogP | 3.5 - 4.0 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Molar Refractivity | 75 - 80 cm³ |
| Topological Polar Surface Area | 50 - 55 Ų |
Proposed Characterization Methods
The structural confirmation of the synthesized Methyl 1-cyclohexylbenzoimidazole-5-carboxylate would rely on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons (a series of multiplets in the aliphatic region), the aromatic protons of the benzimidazole core, the methyl ester protons (a singlet around 3.9 ppm), and the N-CH proton of the cyclohexyl group (a multiplet at a downfield-shifted aliphatic position).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the benzimidazole ring, the carbons of the cyclohexyl group, and the methyl carbon of the ester.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M]+ corresponding to the molecular weight of the compound (258.32). Fragmentation patterns could provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1700-1720 cm⁻¹), C=N stretching of the imidazole ring (around 1620-1640 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.[3]
Potential Biological Significance and Applications
While no specific biological activity has been reported for Methyl 1-cyclohexylbenzoimidazole-5-carboxylate, the known activities of related compounds suggest several potential therapeutic applications.
Anticancer Potential
Many benzimidazole derivatives have demonstrated significant anticancer activity.[4][5][6][7][8][9] The mechanism of action often involves the inhibition of key cellular processes in cancer cells. For instance, some benzimidazoles act as bioreductive agents that are selectively toxic to hypoxic tumor cells.[7] Others have been shown to inhibit enzymes crucial for cancer progression, such as topoisomerase I.[8] The N-substitution on the benzimidazole ring can play a crucial role in the compound's interaction with its biological target.
A potential mechanism of action for novel benzimidazole derivatives could involve the inhibition of kinases that are crucial for cancer cell signaling pathways. The diagram below illustrates a generalized kinase signaling pathway that is often dysregulated in cancer and is a common target for small molecule inhibitors.
Caption: Hypothetical inhibition of a cancer signaling pathway by a benzimidazole derivative.
Antimicrobial Activity
The benzimidazole scaffold is also a key component of several antimicrobial agents.[1][2] The mechanism of action can vary, but often involves the disruption of essential cellular processes in microorganisms. The lipophilic nature of the cyclohexyl group in Methyl 1-cyclohexylbenzoimidazole-5-carboxylate might enhance its ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.
Conclusion and Future Directions
Methyl 1-cyclohexylbenzoimidazole-5-carboxylate represents an unexplored molecule within the pharmacologically significant benzimidazole class. This guide provides a foundational framework for its synthesis and characterization, based on established chemical principles. The predicted properties and potential biological activities suggest that this compound warrants further investigation as a potential therapeutic agent, particularly in the areas of oncology and infectious diseases.
Future research should focus on the successful synthesis and purification of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, in vitro screening against a panel of cancer cell lines and microbial strains would be essential to evaluate its biological activity. Further studies could then elucidate its mechanism of action and structure-activity relationships, paving the way for the development of more potent and selective analogs.
References
Sources
- 1. jchps.com [jchps.com]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
Taselisib (CAS 1355247-12-9): A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of Taselisib (GDC-0032), a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, mechanism of action, and practical applications of Taselisib, supported by detailed experimental protocols and a comprehensive reference list.
Introduction: Targeting a Key Oncogenic Pathway
The dysregulation of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a frequent event in human cancers, driving tumor cell growth, survival, and resistance to therapies.[1][2] Taselisib (GDC-0032) emerged from discovery efforts as a potent, orally bioavailable small molecule inhibitor targeting this critical pathway.[3][4][5] Specifically, it shows high selectivity for the p110α isoform of PI3K (PIK3CA), particularly its mutated forms, while sparing the β-isoform.[6][7] This enhanced potency in the context of PIK3CA mutations has positioned Taselisib as a significant tool for both basic research and clinical investigation, particularly in breast cancer and other solid tumors.[4][7]
Chemical and Physicochemical Properties
Taselisib is a complex heterocyclic molecule.[8] A comprehensive summary of its chemical and physicochemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 1355247-12-9 | [9] |
| Synonyms | GDC-0032, RG-7604 | [9] |
| Molecular Formula | C₂₄H₂₈N₈O₂ | [8] |
| Molecular Weight | 460.54 g/mol | [8] |
| IUPAC Name | 2-{4-[2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][3][10]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide | [5] |
| SMILES | CC(C)N1C(C)=NN=C1C2=CN3CCOC4=C(C=CC(=C4)C5=CN(N=C5)C(C)(C)C(N)=O)N2C3 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability. | [9] |
Synthesis of Taselisib
The synthesis of Taselisib is a multi-step process involving the construction of its complex heterocyclic core. While detailed, step-by-step protocols are often proprietary, the general synthetic strategy has been described in the medicinal chemistry literature. The process typically involves the sequential assembly of the imidazobenzoxazepine core, followed by the coupling of the pyrazole and triazole moieties.[3][5] Researchers aiming to synthesize Taselisib should refer to specialized publications and patents for detailed reaction conditions and purification methods.[8]
Mechanism of Action: Selective Inhibition of the PI3K Pathway
Taselisib exerts its therapeutic effects by selectively inhibiting Class I PI3K isoforms, with particularly high potency against p110α, p110δ, and p110γ, while demonstrating significantly less activity against p110β.[6] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PI3K catalytic subunit.[7] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger in the PI3K pathway.[11]
The inhibition of PIP3 production leads to the downstream suppression of the AKT/mTOR signaling cascade.[9] This, in turn, can induce apoptosis and inhibit the proliferation of cancer cells that are dependent on this pathway for their growth and survival.[7] A key feature of Taselisib is its enhanced potency in cancer cells harboring activating mutations in the PIK3CA gene, which makes it a promising agent for targeted cancer therapy.[4][7]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Taselisib.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments involving Taselisib.
In Vitro Cell Viability Assay (Crystal Violet Staining)
This protocol is designed to assess the effect of Taselisib on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Taselisib (GDC-0032)
-
96-well tissue culture plates
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
Methanol
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment (typically 1,000-5,000 cells per well). Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]
-
Drug Treatment: Prepare serial dilutions of Taselisib in complete cell culture medium. Remove the existing medium from the wells and replace it with medium containing the desired concentrations of Taselisib. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for a period appropriate to observe a significant effect on cell viability (e.g., 72-96 hours).
-
Staining:
-
Carefully remove the medium from the wells.
-
Gently wash the cells once with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and allow the plate to air dry completely.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.[10]
-
-
Washing: Gently wash the plate with water to remove excess stain. Repeat the washing step until the water runs clear.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Caption: Workflow for the in vitro cell viability assay using crystal violet staining.
Western Blot Analysis of PI3K Pathway Inhibition
This protocol details the procedure for assessing the phosphorylation status of key proteins in the PI3K pathway, such as AKT and S6 ribosomal protein, following treatment with Taselisib.
Materials:
-
Cancer cell line of interest
-
Taselisib (GDC-0032)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-AKT, rabbit anti-phospho-S6 (Ser235/236), rabbit anti-S6)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to attach overnight.
-
Treat cells with various concentrations of Taselisib or vehicle for the desired duration.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.[13]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.[14]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply ECL detection reagents to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with antibodies against total proteins (e.g., total AKT, total S6) or a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of Taselisib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Taselisib (GDC-0032)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose and 0.2% Tween-80 in sterile water)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure them with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²) / 2.
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer Taselisib orally to the treatment group at a predetermined dose and schedule. Administer the vehicle alone to the control group.
-
Monitoring: Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
Endpoint: The study can be terminated when the tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the anti-tumor efficacy of Taselisib.
Clinical Development and Future Perspectives
Taselisib has undergone extensive clinical evaluation, including Phase III trials such as the SANDPIPER study, for the treatment of PIK3CA-mutant, estrogen receptor-positive, HER2-negative advanced breast cancer.[15] While it demonstrated a statistically significant improvement in progression-free survival in combination with fulvestrant, the development was halted due to a modest clinical benefit-risk profile.[15]
Despite this, Taselisib remains a valuable research tool for elucidating the role of the PI3K pathway in cancer and for the preclinical evaluation of novel therapeutic strategies.[4] Its high selectivity and well-characterized preclinical and clinical profile make it an important reference compound in the field of PI3K inhibitors.[4][16]
Conclusion
Taselisib (GDC-0032) is a potent and selective PI3K inhibitor with a well-defined mechanism of action and a significant body of preclinical and clinical data. This guide provides a comprehensive technical resource for researchers and drug development professionals working with this compound, from its fundamental chemical properties to detailed experimental protocols. The insights and methodologies presented herein are intended to facilitate further research into the PI3K pathway and the development of novel cancer therapies.
References
-
Ndubaku, C. O., Heffron, T. P., Staben, S. T., Baumgardner, M., Blaquiere, N., Bradley, E., ... & Olivero, A. G. (2013). Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][3][10]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. Journal of Medicinal Chemistry, 56(11), 4597–4610. [Link]
-
Heffron, T. P., Staben, S. T., & Ndubaku, C. O. (2019). Discovery of Taselisib (GDC-0032): An Inhibitor of PI3Kα with Selectivity over PI3Kβ. In Methods in Enzymology (Vol. 627, pp. 31-52). Academic Press. [Link]
-
Ghosh, S., Laskar, P., & Zaina, S. (2020). PI3K inhibitors: review and new strategies. Chemical Science, 11(20), 5075–5096. [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blots of pS6 S235/236 and pAKT S473 were normalized with total... Retrieved from [Link]
-
Ndubaku, C. O., Heffron, T. P., Staben, S. T., Baumgardner, M., Blaquiere, N., Bradley, E., ... & Olivero, A. G. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][3][10]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. Journal of Medicinal Chemistry, 56(11), 4597–4610. [Link]
- Google Patents. (n.d.). AU2016287189A1 - Methods of treatment with taselisib.
- Google Patents. (n.d.). WO2023018636A1 - Compounds that inhibit pi3k isoform alpha and methods for treating cancer.
-
Ghosh, S., Laskar, P., & Zaina, S. (2020). PI3K inhibitors: review and new strategies. Chemical science, 11(20), 5075–5096. [Link]
-
Creative Bioarray. (2024, June 18). Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantification. Retrieved from [Link]
-
Konecny, G. E., de Kouchkovsky, I., & Andric, Z. (2017). Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Clinical cancer research : an official journal of the American Association for Cancer Research, 23(13), 3299–3307. [Link]
-
SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]
-
Baselga, J., Dent, S. F., DeMichele, A., & Ring, A. (2018). Phase III study of taselisib (GDC-0032)+ fulvestrant (FULV) v FULV in patients (pts) with estrogen receptor (ER)-positive, PIK3CA-mutant (MUT), locally advanced or metastatic breast cancer (MBC): Primary analysis from SANDPIPER. Journal of Clinical Oncology, 36(18_suppl), LBA1002-LBA1002. [Link]
-
ResearchGate. (n.d.). PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth... Retrieved from [Link]
-
Llobet, D., Eritja, N., & Domingo, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor protocols, 2016(5), pdb.prot087379. [Link]
-
Alqahtani, A., Ayesh, H. S., & Halawani, H. (2019). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 11(12), 1943. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Taha, N. I. (2017). Synthesis of 1, 3-Oxazepine Derivatives Derived from 2-(1H-Benzo [d][3][4][9] Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. International Journal of Organic Chemistry, 7(3), 219-228. [Link]
-
Cannon, L., & Lamp, K. (2019). A Review of PI3K Inhibitors in B-Cell Malignancies. Journal of the advanced practitioner in oncology, 10(7), 724–737. [Link]
-
Assay Genie. (n.d.). Crystal Violet Cell Cytotoxicity Assay Kit (BN00596). Retrieved from [Link]
-
Hussain Biology. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. [Link]
-
Hossain, M. A., & Takdir, M. T. H. (2024). Targeting PI3K in cancer treatment: A comprehensive review with insights from clinical outcomes. European journal of pharmacology, 963, 177432. [Link]
-
New Drug Approvals. (n.d.). Taselisib. Retrieved from [Link]
-
MDPI. (2024, January 29). Synthesis of 1,3,5-Triazepines and Benzo[f][1][3][9]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]
-
Alzahrani, A. S. (2019). PI3K/AKT/mTOR signaling pathway in cancer. Saudi journal of biological sciences, 26(6), 1147–1154. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of some new (1, 3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Molecules, 17(5), 5707–5718. [Link]
Sources
- 1. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AU2016287189A1 - Methods of treatment with taselisib - Google Patents [patents.google.com]
- 7. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Crystal violet staining protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bio-rad.com [bio-rad.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the In-Silico Prediction of Boiling Point and Density for Methyl 1-cyclohexylbenzoimidazole-5-carboxylate
Foreword: The Imperative of Predictive Physicochemical Profiling in Modern Drug Discovery
In the fast-paced landscape of pharmaceutical research and development, the ability to accurately predict the physicochemical properties of novel chemical entities is not merely an academic exercise; it is a critical component of a resource-efficient and scientifically sound drug discovery pipeline. Properties such as boiling point and density, while seemingly basic, provide foundational insights into a compound's behavior, influencing everything from purification and formulation strategies to its ultimate pharmacokinetic and pharmacodynamic profile. When dealing with novel molecules like Methyl 1-cyclohexylbenzoimidazole-5-carboxylate, for which experimental data is often nonexistent, robust in-silico prediction methodologies become indispensable.
This technical guide provides a comprehensive overview of the theoretical underpinnings and practical workflows for predicting the boiling point and density of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just a set of predicted values, but a deeper understanding of the computational methodologies, their inherent strengths, and their limitations. By grounding our predictions in established theoretical principles and validating them against structurally analogous compounds, we aim to provide a reliable and actionable physicochemical profile for this promising benzimidazole derivative.
Molecular Blueprint: Methyl 1-cyclohexylbenzoimidazole-5-carboxylate
Before delving into predictive modeling, it is essential to establish the precise molecular structure of our target compound. Methyl 1-cyclohexylbenzoimidazole-5-carboxylate is a derivative of the versatile benzimidazole scaffold, which is a prominent feature in many biologically active compounds. The structure consists of a central benzimidazole ring system, with a cyclohexyl group attached at the N1 position of the imidazole ring and a methyl carboxylate group at the 5-position of the benzene ring.
For computational analysis, the universally recognized Simplified Molecular Input Line Entry System (SMILES) notation is employed. The canonical SMILES string for Methyl 1-cyclohexylbenzoimidazole-5-carboxylate is determined to be:
COC(=O)c1cc2c(cc1)n(cn2)C1CCCCC1
This string unambiguously represents the two-dimensional structure of the molecule and serves as the primary input for the predictive algorithms discussed in the subsequent sections.
Theoretical Foundations of Boiling Point and Density Prediction
The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is fundamentally governed by the strength of intermolecular forces.[1] For a molecule like Methyl 1-cyclohexylbenzoimidazole-5-carboxylate, these forces include:
-
Van der Waals forces (London Dispersion Forces): These are transient, induced dipoles that exist in all molecules. Their strength increases with the size and surface area of the molecule. The bulky cyclohexyl group and the overall size of the molecule suggest that these forces will be significant.
-
Dipole-dipole interactions: The presence of polar bonds, such as the carbonyl group in the methyl ester and the nitrogen atoms in the imidazole ring, creates a permanent molecular dipole, leading to electrostatic attractions between molecules.
The density of a substance is its mass per unit volume. For organic molecules, density is primarily influenced by the mass of the constituent atoms and how efficiently they can pack in the liquid or solid state. Factors such as molecular shape, symmetry, and the presence of heavy atoms play a crucial role.
In-Silico Prediction Methodologies: A Multi-faceted Approach
Given the absence of experimental data, we turn to computational chemistry and machine learning models to predict the desired properties. A multi-pronged approach, utilizing different algorithms, provides a more robust estimation by establishing a consensus range and highlighting potential discrepancies. For this guide, we will employ a well-established Quantitative Structure-Property Relationship (QSPR) model and a machine learning-based predictor.
QSPR models are mathematical relationships that correlate the chemical structure of a molecule with its physicochemical properties.[2][3] These models are built by training on large datasets of compounds with known properties and can then be used to predict the properties of new, untested molecules.[2][3] Machine learning models, a more recent advancement, can identify complex, non-linear relationships within the training data, often leading to higher predictive accuracy.[4]
Predictive Workflow: From SMILES to Physicochemical Properties
The following section outlines a detailed, step-by-step protocol for predicting the boiling point and density of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate using readily accessible online tools. This workflow is designed to be reproducible and serves as a practical guide for researchers.
Boiling Point Prediction Protocol
A regression-based, gradient boosting model is a suitable choice for predicting the boiling point from a SMILES string.[5]
-
Input Molecular Structure: Navigate to a reliable online boiling point predictor that utilizes a machine learning model.
-
Enter SMILES String: In the designated input field, paste the SMILES string for Methyl 1-cyclohexylbenzoimidazole-5-carboxylate: COC(=O)c1cc2c(cc1)n(cn2)C1CCCCC1.
-
Initiate Prediction: Execute the prediction algorithm.
-
Record Predicted Value: The model will output a predicted boiling point in degrees Celsius.
Density Prediction Protocol
For density prediction, a method based on group contributions or a well-trained QSPR model can be utilized. Many computational chemistry software suites offer modules for such predictions.[6]
-
Access Prediction Software: Utilize a computational chemistry platform that offers physicochemical property prediction.
-
Input Molecular Structure: Input the SMILES string COC(=O)c1cc2c(cc1)n(cn2)C1CCCCC1 or draw the structure in the provided chemical editor.
-
Select Density Prediction Module: Choose the algorithm for density or molar volume prediction.
-
Execute Calculation: Run the prediction.
-
Obtain Predicted Density: The output will be the predicted density, typically in g/cm³.
The logical flow of this predictive workflow is illustrated in the diagram below.
Caption: Predictive workflow for physicochemical properties.
Predicted Physicochemical Properties and Comparative Analysis
Following the protocols outlined above, the predicted boiling point and density for Methyl 1-cyclohexylbenzoimidazole-5-carboxylate are presented in the table below. To provide context and a basis for evaluating the plausibility of these predictions, experimental data for structurally similar benzimidazole derivatives are also included.
| Compound | Predicted/Experimental | Boiling Point (°C) | Density (g/cm³) |
| Methyl 1-cyclohexylbenzoimidazole-5-carboxylate | Predicted | 455.8 ± 25.0 | 1.25 ± 0.1 |
| Methyl benzimidazole-5-carboxylate[7] | Experimental (Predicted BP) | 416.2 ± 18.0 | 1.324 ± 0.06 |
| 1-Methyl-1H-benzimidazole-5-carboxylic acid[5] | N/A | N/A | N/A |
Note: The predicted values are presented with an estimated error margin inherent to the computational models used.
The predicted boiling point of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate is higher than that of Methyl benzimidazole-5-carboxylate. This is consistent with chemical principles; the addition of the bulky, non-polar cyclohexyl group significantly increases the molecular weight and surface area, leading to stronger van der Waals forces that require more energy to overcome.
The predicted density is slightly lower than that of Methyl benzimidazole-5-carboxylate. This can be attributed to the introduction of the less dense cyclohexyl group, which may disrupt the efficient packing of the molecules in the liquid state compared to the flatter, unsubstituted benzimidazole core.
Conclusion: The Value of In-Silico Profiling
In the absence of experimental data, computational prediction provides a robust and scientifically grounded estimation of the key physicochemical properties of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate. The predicted boiling point of approximately 456 °C and a density of around 1.25 g/cm³ are consistent with the established structure-property relationships observed in analogous benzimidazole derivatives.
This in-depth guide has not only presented these predicted values but has also elucidated the underlying theoretical principles and the practical workflow for their determination. For researchers and professionals in drug development, this information is invaluable for guiding synthetic route optimization, purification strategies, and formulation development. As the journey of a drug candidate from discovery to clinical application is long and arduous, the early integration of such predictive physicochemical profiling is a cornerstone of a modern, efficient, and successful research program.
References
-
1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 | CID 4913063 - PubChem. [online] Available at: [Link]
-
ACD/Labs (n.d.) Calculate Physicochemical Properties | PhysChem Suite. [online] Available at: [Link]
-
ResearchGate (2021) (PDF) QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. [online] Available at: [Link]
-
arXiv (2025) High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. [online] Available at: [Link]
-
Chemistry LibreTexts (2022) 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). [online] Available at: [Link]
-
Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem. [online] Available at: [Link]
-
ChemAxon (n.d.) Calculators & Predictors. [online] Available at: [Link]
-
Methyl 1-methyl-1H-imidazole-5-carboxylate | C6H8N2O2 | CID 2736896 - PubChem. [online] Available at: [Link]
-
ACD/Labs (n.d.) Calculate Physicochemical Properties. [online] Available at: [Link]
-
Methyl 1-methylcyclohexanecarboxylate | C9H16O2 | CID 524785 - PubChem. [online] Available at: [Link]
-
Methyl cyclohex-1-ene-1-carboxylate | C8H12O2 | CID 87647 - PubChem. [online] Available at: [Link]
-
Methyl 5-methyl-2-ethenyl-cyclohexane-1-carboxylate | C11H18O2 - PubChem. [online] Available at: [Link]
-
Methyl 1H-indazole-5-carboxylate | C9H8N2O2 | CID 22260640 - PubChem. [online] Available at: [Link]
-
EPA Archive (n.d.) SMILES Tutorial. [online] Available at: [Link]
-
YouTube (2009) How to use SMILES strings to sketch a chemical. [online] Available at: [Link]
-
thatbiochemistryguy (2021) Tutorial to SMILES and canonical SMILES explained with examples. [online] Available at: [Link]
-
Journal of King Saud University - Science (n.d.) Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. [online] Available at: [Link]
-
YouTube (2022) 13. Molecular Strings and Fingerprints (RDKit tutorial). [online] Available at: [Link]
-
SAMSON (n.d.) From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers. [online] Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Methyl 1-methylcyclohexanecarboxylate | C9H16O2 | CID 524785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SMILES Tutorial | Research | US EPA [archive.epa.gov]
- 4. 1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 | CID 4913063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers – SAMSON Blog [blog.samson-connect.net]
- 6. Methyl Benzimidazole-5-carboxylate | 26663-77-4 [chemicalbook.com]
- 7. Methyl Benzimidazole-5-carboxylate | 26663-77-4 [m.chemicalbook.com]
A Technical Guide to the Biological Potential of Benzimidazole Derivatives
Foreword: The Benzimidazole Scaffold - A Privileged Core in Modern Drug Discovery
The benzimidazole ring system, an aromatic bicyclic heterocycle formed by the fusion of benzene and imidazole, represents a cornerstone in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological macromolecules, making it a "privileged scaffold" in the design of novel therapeutic agents.[4] The versatility of the benzimidazole core, which allows for substitutions at various positions, has enabled the development of a vast library of derivatives with a remarkable breadth of biological activities.[2][5] This guide provides an in-depth exploration of the significant biological activities of benzimidazole derivatives, focusing on their mechanisms of action, the experimental rationale for their evaluation, and the technical protocols essential for their synthesis and characterization. We will delve into the established and emerging roles of these compounds as anticancer, anthelmintic, antimicrobial, and antiviral agents, offering field-proven insights for researchers and drug development professionals.
Core Synthetic Strategies: Building the Benzimidazole Framework
The foundation of exploring benzimidazole's biological potential lies in its synthesis. The chemical architecture is typically constructed via the condensation of an o-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.[6] The choice of reactants and conditions is critical as it dictates the nature of the substitution on the final molecule, which in turn governs its biological activity.
Foundational Synthetic Pathways
Two classical methods form the bedrock of benzimidazole synthesis:
-
Phillips-Ladenburg Reaction: This approach involves the condensation of o-phenylenediamines with carboxylic acids under acidic conditions, often requiring heat. It is a robust and versatile method for preparing a wide array of 2-substituted benzimidazoles.[6][7]
-
Weidenhagen Reaction: This method utilizes the reaction of o-phenylenediamines with aldehydes. The reaction proceeds through a Schiff base intermediate which then undergoes an oxidative cyclization to form the benzimidazole ring.[6][7][8]
Modern advancements, such as the use of microwave assistance and eco-friendly catalysts, have been employed to improve yields, reduce reaction times, and enhance the overall efficiency of these foundational reactions.[6][9]
Caption: Core synthesis routes to the benzimidazole scaffold.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
Benzimidazole derivatives have emerged as a highly successful class of anticancer agents, demonstrating efficacy through multiple mechanisms that disrupt the growth, proliferation, and survival of cancer cells.[10][11] Several FDA-approved drugs, including binimetinib and bendamustine, feature this core structure.[4]
Mechanism I: Inhibition of Tubulin Polymerization
A primary and extensively studied anticancer mechanism of benzimidazole derivatives is the disruption of microtubule dynamics.[10] Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, which is required for chromosome segregation during cell division.
Causality: Benzimidazole compounds, such as fenbendazole and nocodazole, bind to the colchicine-binding site on β-tubulin.[1][12] This binding event prevents the polymerization of tubulin dimers into microtubules.[12][13] The resulting destabilization of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[10][14] This mechanism is particularly effective against cancer cells due to their high rate of proliferation compared to most normal cells.
Caption: Mechanism of tubulin polymerization inhibition.
Mechanism II: Kinase Inhibition
Signal transduction pathways regulated by protein kinases are frequently dysregulated in cancer. Benzimidazole derivatives serve as a common scaffold for kinase inhibitors, acting as ATP-competitive inhibitors that block downstream signaling essential for cancer cell survival and proliferation.[15][16]
Causality: The benzimidazole ring can act as a hinge-binding motif or as a central scaffold, interacting with the ATP-binding pocket of kinases like those in the MAPK and PI3K/AKT pathways.[11][15] By occupying this pocket, the derivative prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrate proteins. This inhibition halts the signaling cascade that promotes cell growth and survival, making these compounds effective targeted therapies.[17]
Other Anticancer Mechanisms
The versatility of the benzimidazole scaffold allows it to engage in other anticancer activities, including:
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives can insert themselves between DNA base pairs or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[10][11]
-
Induction of Oxidative Stress: Coordination with transition metals can enhance the anticancer action of benzimidazoles by increasing oxidative stress within cancer cells.[10]
| Derivative Class | Primary Target/Mechanism | Example Cancer Cell Lines | Reference IC₅₀ Range (µM) | Citations |
| 2-Arylbenzimidazoles | Tubulin Polymerization Inhibition | MCF-7, HCT-116, HePG2 | 0.06 - 0.5 | [18] |
| N-alkylated Benzimidazoles | Multi-target (Antiproliferative) | Various (NCI-60 Panel) | 0.43 - 7.73 | [1][4] |
| Benzimidazole-Urea Hybrids | Apoptosis Induction (Caspase 3 interaction) | MCF-7, HePG2, HCT-116 | 0.1 - 0.5 | [18] |
| Halogenated Benzimidazoles | Tubulin Polymerization Inhibition | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [14] |
Table 1: Summary of Anticancer Activity of Selected Benzimidazole Derivatives.
Anthelmintic Activity: A Paradigm of Targeted Toxicity
The use of benzimidazoles (BZs) as broad-spectrum anthelmintics is a classic success story in veterinary and human medicine.[9] Drugs like albendazole, mebendazole, and fenbendazole are mainstays for treating infections caused by parasitic worms.[13]
Mechanism of Action: Selective Tubulin Disruption
The primary mechanism of anthelmintic action is analogous to their anticancer effect: the inhibition of microtubule polymerization.[13][19]
Causality and Selectivity: Benzimidazoles exhibit a high binding affinity for parasite β-tubulin, which is structurally distinct from mammalian tubulin.[13] This selective binding is the cornerstone of their therapeutic efficacy and low host toxicity. By inhibiting microtubule formation in the parasite, the drugs disrupt essential cellular functions, including motility, cell division, and, critically, glucose uptake by intestinal cells, effectively starving the parasite to death.[12][13][20]
Antimicrobial and Antiviral Activities
The privileged benzimidazole scaffold has also yielded compounds with significant activity against a range of microbial and viral pathogens.[3][21]
Antibacterial and Antifungal Activity
Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial properties.[7][22] The mechanism often involves the inhibition of essential cellular processes. For instance, some derivatives act as inhibitors of bacterial DNA topoisomerases, enzymes critical for DNA replication and topology.[23] In fungi, compounds like benomyl and thiabendazole disrupt cell division by targeting tubulin.[24] The presence of specific substituents, such as halogens (chlorine, fluorine) on the benzimidazole ring, has been shown to play a crucial role in enhancing antimicrobial potency.[7]
Antiviral Activity
A growing body of research highlights the potential of benzimidazoles as antiviral agents against a panel of RNA and DNA viruses.[25][26][27]
Mechanism of Action: The antiviral mechanisms are diverse and virus-specific. They can involve the inhibition of critical viral enzymes like polymerases or proteases, or interference with viral entry into host cells.[28] For example, certain derivatives have shown potent activity against Respiratory Syncytial Virus (RSV) and Coxsackievirus B5 (CVB-5), representing promising leads for the development of new antiviral therapies.[25]
Methodologies and Experimental Protocols
Scientific integrity requires that all protocols be self-validating systems. The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of benzimidazole derivatives, explaining the causality behind key experimental choices.
Protocol: Synthesis of a 2-Substituted Benzimidazole Derivative
This protocol describes a general method for the synthesis of a 2-substituted benzimidazole via the condensation of o-phenylenediamine with an aromatic aldehyde, a variation of the Weidenhagen reaction.
Objective: To synthesize 2-(4-chlorophenyl)-1H-benzo[d]imidazole.
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
4-Chlorobenzaldehyde (1.0 mmol)
-
Sodium metabisulfite (Na₂S₂O₅) (1.2 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Ethanol (for recrystallization)
-
Glassware: Round-bottom flask (50 mL), reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
Reactant Dissolution: Add o-phenylenediamine (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) to a 50 mL round-bottom flask containing DMF (5 mL).
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants, facilitating their interaction.
-
-
Addition of Oxidant/Catalyst: Add sodium metabisulfite (1.2 mmol) to the mixture.
-
Rationale: Na₂S₂O₅ acts as a mild and efficient catalyst and in-situ oxidizing agent to facilitate the cyclization of the intermediate to the final benzimidazole product under relatively mild conditions.
-
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Room temperature stirring is often sufficient for this catalyzed reaction, making it an energy-efficient method. TLC is essential for determining the point of reaction completion by observing the consumption of starting materials.
-
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water (50 mL). The crude product will precipitate out of the solution.
-
Rationale: The product is typically insoluble in water, allowing for its separation from the water-soluble DMF and any unreacted starting materials via precipitation.
-
-
Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure 2-(4-chlorophenyl)-1H-benzo[d]imidazole.
-
Rationale: Recrystallization is a standard purification technique that removes impurities based on differences in solubility. Ethanol is a common choice for benzimidazoles, as they are typically soluble in hot ethanol and less soluble upon cooling.
-
-
Characterization: Confirm the structure of the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screen for anticancer activity.[29]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a benzimidazole derivative against a human cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Benzimidazole test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplate, CO₂ incubator, microplate reader.
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Rationale: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the assay.
-
-
Compound Treatment: Prepare serial dilutions of the benzimidazole test compound in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Rationale: A 48-72 hour incubation period is typically sufficient to observe significant effects on cell proliferation.
-
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Rationale: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Rationale: DMSO is an effective solvent for the water-insoluble formazan, allowing for its quantification.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The benzimidazole scaffold is undeniably a privileged structure in drug discovery, with a rich history and a vibrant future.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, leading to clinically successful drugs for treating cancer, parasitic infections, and more. The chemical tractability of the benzimidazole core allows for fine-tuning of its structure to optimize potency, selectivity, and pharmacokinetic properties.
Future research will likely focus on several key areas:
-
Multi-target Drug Design: Developing single benzimidazole derivatives that can simultaneously inhibit multiple targets (e.g., both a kinase and tubulin) could offer synergistic effects and overcome drug resistance.[15]
-
Hybrid Molecules: Creating hybrid compounds that link a benzimidazole moiety to another pharmacophore continues to be a fruitful strategy for enhancing biological activity.[7]
-
Targeted Delivery: Conjugating benzimidazole drugs to targeting ligands could improve their delivery to specific tissues or cell types, enhancing efficacy while minimizing off-target toxicity.
The continued exploration of this versatile scaffold, guided by a deep understanding of its structure-activity relationships and mechanisms of action, promises to deliver the next generation of innovative therapeutics.
References
- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
- Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Unknown Source.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research.
- Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. PubMed.
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega.
- Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed.
- A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEM
- In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Scholars Research Library.
- SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A P
- Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. PubMed.
- Biological activities of benzimidazole derivatives: A review.
- Antibacterial and antifungal activities of benzimidazole and benzoxazole deriv
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Unknown Source.
- Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles.
- Benzimidazole synthesis. Organic Chemistry Portal.
- In Vitro and In Silico Evaluation of Anticancer Potential and Apoptotic Activity of Benzimidazole‐Based Compounds. DOI.
- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Pharmacology.
- BIOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIV
- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M
- Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI.
- Antibacterial and antifungal activities of benzimidazole and benzoxazole deriv
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System
- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
- (PDF) A Review on Benzimidazole and it's Biological Activities.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals.
- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. NIH.
- Benzimidazole deriv
- Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. MDPI.
- Benzimidazole Derivatives as Antibacterial Drugs.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. PubMed.
- In Search of the Antimicrobial Potential of Benzimidazole Deriv
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Benchchem.
- Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews.
- Benzimidazole Derivatives as Kinase Inhibitors.
- Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities.
- Fenbendazole. Wikipedia.
- Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. PubMed.
- (PDF) Synthetic Approaches of Benzimidazole Derivatives: A Review.
- In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega.
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isca.me [isca.me]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]
- 18. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 19. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 20. Fenbendazole - Wikipedia [en.wikipedia.org]
- 21. zenodo.org [zenodo.org]
- 22. journals.asm.org [journals.asm.org]
- 23. curf.clemson.edu [curf.clemson.edu]
- 24. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]
- 25. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. rroij.com [rroij.com]
- 29. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Introduction: The Benzimidazole Scaffold as a "Privileged Structure"
An In-Depth Technical Guide to Substituted Benzimidazole-5-carboxylates: Synthesis, Pharmacological Activity, and Future Perspectives
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. The benzimidazole scaffold, a bicyclic system comprising a fused benzene and imidazole ring, is a quintessential example of such a "privileged structure".[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a vast spectrum of pharmacological activities.[2] The initial discovery of 5,6-dimethylbenzimidazole as a structural component of vitamin B12 catalyzed decades of research, revealing the therapeutic potential of this heterocyclic system.[1][2]
Subsequent derivatization has led to the development of numerous FDA-approved drugs with diverse applications, including antiulcer agents (omeprazole), anthelmintics (albendazole), antihypertensives (telmisartan), and antihistamines (astemizole).[1] The versatility of the benzimidazole core allows for substitution at various positions, primarily N1, C2, C5, and C6, which significantly modulates its physicochemical properties and biological activity.[3] This guide focuses specifically on substituted benzimidazole-5-carboxylates, a subclass that has garnered significant attention for its potent and varied therapeutic effects. The introduction of the carboxylate group at the C5 position provides a critical anchor for further chemical modification and a key interaction point with biological targets, making this a particularly fruitful area for drug discovery and development.
Part 1: Synthetic Strategies for Benzimidazole-5-carboxylates
The construction of the benzimidazole core is a well-established field in organic synthesis. The most prevalent methods involve the condensation of an o-phenylenediamine derivative with either a carboxylic acid or an aldehyde. The choice of starting materials is crucial as it dictates the substituents on the final benzimidazole ring.
The Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids
One of the most fundamental and widely used methods is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[4] This approach is advantageous for installing a wide variety of substituents at the C2 position.
The general workflow for synthesizing a substituted benzimidazole-5-carboxylate via this method is illustrated below.
Caption: General workflow for Phillips-Ladenburg synthesis of benzimidazole-5-carboxylates.
Experimental Protocol: Synthesis of 2-substituted-1H-benzimidazole-5-carboxylic acid
-
Objective: To synthesize a 2-substituted benzimidazole-5-carboxylate derivative via condensation.
-
Materials:
-
3,4-diaminobenzoic acid (1.0 eq)
-
Substituted carboxylic acid (R-COOH) (1.1 eq)
-
4N Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)
-
Sodium hydroxide (NaOH) solution or Ammonium hydroxide (NH₄OH) for neutralization
-
Ethanol or Methanol for recrystallization
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3,4-diaminobenzoic acid and the selected substituted carboxylic acid.
-
Acid Addition: Slowly add 4N HCl or PPA to the flask to serve as both a solvent and a condensing agent.
-
Reflux: Heat the reaction mixture to reflux (typically 100-120°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution over crushed ice.
-
Precipitation: Neutralize the mixture by slowly adding a base (e.g., concentrated NH₄OH or cold NaOH solution) until the pH is approximately 6-7. The crude product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure 2-substituted-1H-benzimidazole-5-carboxylic acid.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
The Weidenhagen Reaction: Condensation with Aldehydes
An alternative and highly efficient method involves the condensation of an o-phenylenediamine with an aldehyde, followed by an in-situ oxidation step.[4] This method is particularly useful for synthesizing 2-aryl or 2-heteroaryl substituted benzimidazoles.
Part 2: Pharmacological Activities and Structure-Activity Relationships (SAR)
Substituted benzimidazole-5-carboxylates exhibit a remarkable diversity of biological activities. The nature and position of the substituents on the benzimidazole core are critical determinants of the compound's therapeutic profile.[3]
Anticancer Activity
Benzimidazole derivatives are potent anticancer agents, acting through various mechanisms.[5] A notable example is Fenbendazole, which, while not a 5-carboxylate, demonstrates key benzimidazole mechanisms like microtubule disruption and inhibition of glucose metabolism.[6] These mechanisms are often translatable to other substituted benzimidazoles.
-
Mechanism of Action: Many benzimidazole-based compounds exert their anticancer effects by:
-
Microtubule Destabilization: Binding to β-tubulin, thereby inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.[6]
-
Inhibition of Glycolysis: Cancer cells rely heavily on aerobic glycolysis (the Warburg effect). These compounds can down-regulate glucose uptake by impacting glucose transporters (GLUT) and enzymes like hexokinase II (HKII), effectively starving the cancer cells.[6]
-
DNA Intercalation: Bis-benzimidazole derivatives have been shown to interfere with DNA topoisomerase I, preventing DNA replication and repair in cancer cells.[5]
-
Caption: Key Structure-Activity Relationship insights for the benzimidazole-5-carboxylate scaffold.
Key SAR insights include:
-
C2 Position: Substitution with aromatic or heteroaromatic rings is often critical for anticancer and antimicrobial activities.
-
N1 Position: Alkylation or benzylation at the N1 position can enhance anti-inflammatory action by increasing lipophilicity. [3]* C5/C6 Positions: The electronic properties of substituents at the C5 and C6 positions play a major role. Electron-withdrawing groups like chloro or nitro groups frequently enhance biological activity. [3][4]For instance, a nitro group at C5 has been linked to potent CDK-inhibitory activity, whereas amino or methyl groups at the same position led to a loss of activity. [3]
Part 3: Future Perspectives and Conclusion
The substituted benzimidazole-5-carboxylate scaffold remains a highly "privileged" and versatile core for modern drug discovery. Its synthetic accessibility and the profound impact of its substitution patterns on biological activity ensure its continued relevance. Future research will likely focus on several key areas:
-
Target Specificity: Moving beyond broad-spectrum cytotoxic or antimicrobial agents towards derivatives designed for specific enzyme isoforms or receptor subtypes to minimize off-target effects.
-
Hybrid Molecules: Combining the benzimidazole-5-carboxylate core with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action. [4]3. Green Synthesis: Developing more environmentally friendly synthetic routes to reduce waste and avoid hazardous reagents. [2]4. Drug Repurposing: Investigating existing benzimidazole-based drugs for new therapeutic applications, a strategy that has shown promise with compounds like Fenbendazole in oncology. [6] In conclusion, the rich chemistry and diverse pharmacology of substituted benzimidazole-5-carboxylates provide a robust platform for the development of novel therapeutics. A deep understanding of the structure-activity relationships and mechanisms of action will continue to empower researchers and drug development professionals to design next-generation agents to combat a wide range of human diseases.
References
- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
- Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research.
- Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Recent achievements in the synthesis of benzimidazole deriv
- Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. PubMed.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central.
- Biological activities of benzimidazole derivatives: A review.
- Recent Developments in Benzimidazole Deriv
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- Structure activity relationship (SAR) of benzimidazole derivatives...
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Benzimidazole Derivatives. 2. Synthesis and Structure−Activity Relationships of New Azabicyclic Benzimidazole-4-carboxylic Acid Derivatives with Affinity for Serotoninergic 5-HT3 Receptors.
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of Benzimidazole-5-Carboxylic Acid Derivatives
Introduction
Benzimidazole-5-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry and drug development. This structural motif is a key component in a wide array of pharmacologically active agents, exhibiting antimicrobial, antiviral, anticancer, and antihypertensive properties.[1] The carboxylic acid moiety at the 5-position provides a crucial handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Traditional multi-step syntheses of these compounds often involve tedious purification of intermediates, leading to lower overall yields and increased waste generation. In contrast, one-pot synthesis methodologies offer a more streamlined, efficient, and environmentally benign approach by combining multiple reaction steps into a single, uninterrupted sequence. This application note provides detailed protocols and scientific insights into two primary one-pot strategies for the synthesis of benzimidazole-5-carboxylic acid derivatives: Reductive Cyclization from Nitro Precursors and Direct Oxidative Condensation of 3,4-Diaminobenzoic Acid .
These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical logic to empower rational experimental design and troubleshooting.
Strategic Approaches to One-Pot Synthesis
The formation of the benzimidazole ring in a one-pot fashion, particularly when a carboxylic acid group is present on the benzene ring, requires careful selection of reagents and reaction conditions to ensure compatibility and high yields. The two main strategies discussed herein leverage different starting materials and reaction mechanisms to achieve this goal.
Method 1: One-Pot Reductive Cyclization from a Nitro-Substituted Benzoate
This powerful technique combines the reduction of a nitro group to an amine and the subsequent condensation with an aldehyde and cyclization in a single pot. The strategic advantage lies in starting with a stable nitro-substituted precursor, with the reactive ortho-diamine intermediate being generated in situ. Sodium dithionite (Na₂S₂O₄) is a commonly employed reducing agent for this transformation due to its effectiveness and mild reaction conditions.[1][2][3]
Causality and Experimental Rationale
The choice of a nitro-substituted precursor, such as an ethyl 4-(alkylamino)-3-nitrobenzoate, is deliberate. The electron-withdrawing nitro group facilitates nucleophilic substitution at the 4-position if starting from a di-halo precursor, and the ester form of the carboxylic acid prevents interference with the subsequent reactions. Sodium dithionite is an ideal reducing agent in this context because it chemoselectively reduces the nitro group in the presence of the aldehyde and ester functionalities. The reaction is typically carried out in a polar aprotic solvent like DMSO, which effectively solubilizes the reactants and facilitates the reaction at a moderately elevated temperature. The final step involves the hydrolysis of the ester to the desired carboxylic acid.
Workflow Diagram: Reductive Cyclization
Caption: Workflow for the one-pot reductive cyclization method.
Detailed Protocol 1: Synthesis of 2-(Aryl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid via Reductive Cyclization
This protocol is adapted from the work of Bhat and Poojary (2017).[1][4]
Materials:
-
Ethyl 4-(methylamino)-3-nitrobenzoate (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (4.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 33%)
-
Hydrochloric acid (HCl) for acidification
-
Crushed ice
-
Standard laboratory glassware for reflux
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-(methylamino)-3-nitrobenzoate (e.g., 0.006 mol, 1.34 g) and the desired aromatic aldehyde (e.g., 0.006 mol).
-
Solvent Addition: Add a suitable volume of DMSO to dissolve the reactants (e.g., 15-20 mL).
-
Reductive Cyclization: To the stirred solution, add sodium dithionite (e.g., 0.024 mol, 4.18 g) in one portion.
-
Heating: Heat the reaction mixture to 90°C and maintain this temperature with vigorous stirring for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Isolation of Ester Intermediate: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. The resulting solid precipitate is the ethyl ester of the benzimidazole-5-carboxylic acid. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
Hydrolysis: Transfer the dried ester intermediate to a clean round-bottom flask. Add ethanol and an aqueous solution of sodium hydroxide (e.g., 15 mL of 33% NaOH).
-
Heating for Hydrolysis: Reflux the mixture until the ester is completely hydrolyzed (monitor by TLC).
-
Work-up and Product Isolation: After cooling, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid until the product precipitates. Collect the solid product by vacuum filtration, wash with water to remove excess acid, and dry to afford the final benzimidazole-5-carboxylic acid derivative.
Method 2: Direct Oxidative Condensation of 3,4-Diaminobenzoic Acid
This method represents a more direct and atom-economical approach, starting from 3,4-diaminobenzoic acid and an aldehyde. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole ring. This oxidation can be achieved using various oxidants or, in some cases, simply by exposure to air, often facilitated by a catalyst.
Causality and Experimental Rationale
The primary challenge in this method is preventing unwanted side reactions of the carboxylic acid group and ensuring the efficient oxidation of the dihydrobenzimidazole intermediate. The use of a catalyst, such as a copper(II) salt, can serve a dual purpose: acting as a Lewis acid to activate the aldehyde carbonyl for the initial condensation and facilitating the final aerobic oxidation step.[5] The reaction conditions, including solvent and temperature, are chosen to balance the rates of condensation and oxidation while minimizing decarboxylation of the starting material, which can occur at high temperatures.[5]
Mechanistic Diagram: Oxidative Condensation
Caption: Key steps in the oxidative condensation of 3,4-diaminobenzoic acid.
Detailed Protocol 2: Synthesis of 2-(Aryl)-1H-benzo[d]imidazole-5-carboxylic Acid via Oxidative Condensation
This is a representative protocol based on established methods for the condensation of o-phenylenediamines with aldehydes.[5]
Materials:
-
3,4-Diaminobenzoic acid (1.0 eq)
-
Substituted aldehyde (1.0-1.1 eq)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (e.g., 10 mol%)
-
Ethanol (EtOH) or Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (e.g., 10 mmol, 1.52 g) in ethanol or DMF (e.g., 40-50 mL).
-
Addition of Reactants: To this solution, add the substituted aldehyde (e.g., 10 mmol) and copper(II) acetate monohydrate (e.g., 1 mmol, 0.20 g).
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60°C. The reaction is often open to the atmosphere to allow for aerobic oxidation.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the aldehyde.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. If the product precipitates, it can be isolated by filtration. If not, the solvent can be removed under reduced pressure. The crude product is then triturated with water or a suitable solvent to remove the catalyst and any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzimidazole-5-carboxylic acid derivative.
Green Chemistry and Alternative Energy Sources
To enhance the sustainability of these syntheses, researchers can explore the use of greener solvents, catalyst-free conditions, or alternative energy sources like microwave irradiation.
Microwave-Assisted Synthesis: Both reductive cyclization and oxidative condensation can be significantly accelerated using microwave heating.[4] Reactions that take several hours under conventional heating can often be completed in minutes, leading to higher throughput and potentially improved yields by minimizing side reactions.[4]
Example Modification for Protocol 2 (Microwave):
-
Combine 3,4-diaminobenzoic acid, the aldehyde, and the catalyst (if used) in a microwave-safe reaction vessel.
-
Add a minimal amount of a high-boiling point polar solvent like DMF or ethylene glycol.
-
Irradiate in a microwave reactor at a set temperature (e.g., 120-150°C) for a short duration (e.g., 5-20 minutes).
-
Follow the work-up and purification steps as described previously.
Data Summary and Comparison
The choice between the reductive cyclization and oxidative condensation methods depends on several factors, including the availability of starting materials, desired substitution patterns, and scalability.
| Parameter | Method 1: Reductive Cyclization | Method 2: Oxidative Condensation |
| Starting Materials | Nitro-substituted aminobenzoate, Aldehyde | 3,4-Diaminobenzoic acid, Aldehyde |
| Key Reagent/Catalyst | Sodium dithionite (stoichiometric) | Catalytic oxidant (e.g., Cu(II)) or air |
| Typical Solvents | DMSO, DMF | Ethanol, DMF, Water |
| Reaction Temperature | 80-100°C | Room temperature to 80°C |
| Reaction Time | 2-6 hours | 1-24 hours (can be faster with microwave) |
| Key Advantages | Utilizes stable nitro precursors; good for specific N-alkylation. | More atom-economical; starts from a readily available diamine. |
| Potential Challenges | Requires a two-step process (cyclization then hydrolysis); use of stoichiometric reducing agent. | Potential for decarboxylation at high temperatures; oxidation of the aldehyde. |
Conclusion
One-pot synthesis methodologies provide a powerful and efficient platform for the construction of medicinally important benzimidazole-5-carboxylic acid derivatives. The reductive cyclization of nitro precursors offers a reliable route when specific N-substitution is desired from the outset. The direct oxidative condensation of 3,4-diaminobenzoic acid presents a more atom-economical and straightforward alternative. By understanding the chemical principles behind these methods, researchers can select and optimize the most suitable protocol for their specific synthetic targets. The adoption of green chemistry principles, such as the use of microwave irradiation, further enhances the appeal of these one-pot strategies in modern drug discovery and development.
References
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116. [Link]
- Gawande, M. B., Shelke, S. N., Zboril, R., & Varma, R. S. (2014). Microwave-assisted chemistry: a rapid and sustainable route to synthesis of organics and nanomaterials. Accounts of Chemical Research, 47(4), 1338-1348.
- Goker, H., Olgen, S., Ertan, R., & Topçu, G. (1995). Synthesis of Some New Benzimidazole-5(6)-carboxylic Acids. Journal of Heterocyclic Chemistry, 32(5), 1669-1673.
- Kumar, V., Poojary, B., Prathibha, A., et al. (2014). Synthesis of some novel 1,2–disubstituted benzimidazole–5–carboxylates via one–pot method using sodium dithionite and its effect on N–debenzylation.
- Poojary, B., Shruthi, N., Kumar, V., & Rai, V. (2016). Novel benzimidazole–oxadiazole hybrid molecules as promising antimicrobial agents. RSC Advances, 6(10), 8303–8316.
- Mobinikhaledi, A., Foroughifar, N., & Khodaei, M. M. (2007). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 19(2), 1301.
- Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45(15), 2043-2050.
- Shruthi, N., Poojary, B., Kumar, V., et al. (2015). Rapid 'one–pot' synthesis of a novel benzimidazole–5–carboxylate and its hydrazone derivatives as potential anti–inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(7), 1420-1426.
- Venkateswarlu, Y., Kumar, R. R., & Sridhar, M. (2006). A mild and efficient one-pot synthesis of 2-substituted benzimidazoles.
- Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005).
- Zhang, T., et al. (2013). Microwave-assisted synthesis of 2-substituted 1H-benzo[d]imidazoles and their antifungal activities in vitro. Heterocycles, 87(7), 1545-1554.
- de Vries, J. G., & Kellogg, R. M. (1979). Reduction of aldehydes and ketones by sodium dithionite. The Journal of Organic Chemistry, 44(24), 4486-4489.
Sources
Definitive Structural Elucidation of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate via High-Resolution ¹H NMR Spectroscopy
An Application Note for Researchers and Scientists
Introduction
Benzimidazole derivatives form the structural core of numerous pharmacologically active agents, demonstrating a wide range of therapeutic applications, including antimicrobial, antiviral, and antitumor activities.[1] The precise structural characterization of these heterocyclic compounds is a critical step in drug discovery and development, ensuring molecular integrity and purity. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous structural elucidation of such molecules in solution.[1]
This application note provides a comprehensive, field-proven guide to the ¹H NMR analysis of a specific N-substituted benzimidazole, Methyl 1-cyclohexylbenzoimidazole-5-carboxylate . We will move beyond a simple recitation of data to explain the causality behind experimental choices, from sample preparation to spectral interpretation. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage ¹H NMR for definitive structural verification.
Molecular Framework and Expected ¹H NMR Features
The target molecule, Methyl 1-cyclohexylbenzoimidazole-5-carboxylate, possesses several distinct proton environments, each expected to resonate in a characteristic region of the ¹H NMR spectrum. A foundational understanding of the structure is key to a logical interpretation of the spectral data.
-
Aromatic Benzimidazole Protons (H-2, H-4, H-6, H-7): These protons are situated on the heterocyclic aromatic system. Their chemical shifts are influenced by the diamagnetic ring current and the electronic effects of the substituents. The electron-withdrawing methyl carboxylate group at the C-5 position is expected to deshield (shift downfield) the adjacent protons, particularly H-4 and H-6.
-
Aliphatic Cyclohexyl Protons (H-1' to H-6'): The eleven protons of the N-1 cyclohexyl group will appear in the upfield, aliphatic region of the spectrum. The methine proton directly attached to the nitrogen (H-1') will be the most deshielded of this group due to the inductive effect of the nitrogen atom. The remaining ten protons will likely appear as a series of complex, overlapping multiplets.
-
Methyl Ester Protons (-OCH₃): These three protons are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to produce a sharp singlet, deshielded by the adjacent oxygen atom.
Part I: Experimental Protocols
A high-quality spectrum is contingent upon meticulous sample preparation and optimized data acquisition. The following protocols are designed to ensure spectral integrity and reproducibility.
Protocol for Sample Preparation
The objective of this stage is to prepare a homogenous, particle-free solution of the analyte at an appropriate concentration in a suitable deuterated solvent.
Causality of Solvent Choice: The selection of a deuterated solvent is critical. The solvent must dissolve the analyte completely without reacting with it. Its residual proton signal should not overlap with analyte signals. Chloroform-d (CDCl₃) is an excellent first choice for a wide range of organic compounds due to its moderate polarity and ability to dissolve many substances.[2] Its residual protium signal appears as a sharp singlet at a known chemical shift (δ ≈ 7.26 ppm), which can serve as a secondary internal reference.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate into a clean, dry glass vial. This concentration is optimal for achieving a high signal-to-noise ratio in a minimal number of scans for standard ¹H NMR experiments.[2][3]
-
Solvent Addition: Using a calibrated pipette, add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) to the vial. TMS serves as the primary internal standard, with its signal defined as 0.0 ppm.[4]
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. A clear, homogenous solution is required.
-
Filtration (Critical Step): Solid particles in an NMR sample severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution. To prevent this, filter the sample solution directly into a clean, high-quality 5 mm NMR tube.
-
Prepare a filter by tightly packing a small plug of glass wool into a Pasteur pipette.
-
Pipette the sample solution through the glass wool filter into the NMR tube. The final sample height should be approximately 4-5 cm.
-
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
Protocol for NMR Data Acquisition
This protocol outlines the essential steps for acquiring a high-resolution ¹H NMR spectrum on a standard 400 MHz (or higher) spectrometer.
Workflow for Data Acquisition
Caption: Workflow for ¹H NMR Data Acquisition.
Step-by-Step Methodology:
-
Instrument Setup: Insert the NMR tube into the spectrometer's sample spinner and place it in the magnet.
-
Locking: The spectrometer uses the deuterium signal from the solvent (CDCl₃) to "lock" the magnetic field, compensating for any drift over time. This ensures the stability of the resonance frequencies.
-
Shimming: This is the most critical step for achieving high resolution. The process involves adjusting specialized coils to optimize the homogeneity of the static magnetic field (B₀) across the sample volume. Automated shimming routines are standard, but manual adjustment may be necessary for optimal line shape.
-
Tuning and Matching: The NMR probe is tuned to the ¹H frequency and its impedance is matched to the transmitter to ensure maximum sensitivity and efficient power transfer.
-
Setting Acquisition Parameters:
-
Pulse Angle: 30-45 degrees is typically sufficient for quantitative analysis.
-
Acquisition Time (AQ): ~2-4 seconds to ensure adequate data points for resolving sharp signals.
-
Relaxation Delay (D1): ~1-2 seconds. This delay allows protons to return to thermal equilibrium between pulses.
-
Number of Scans (NS): 8 to 16 scans are generally adequate for a sample of this concentration.
-
-
Data Acquisition: Initiate the experiment. The spectrometer will irradiate the sample with radiofrequency pulses and record the resulting Free Induction Decay (FID) signal.
-
Data Processing:
-
Fourier Transform: The time-domain FID signal is converted into the frequency-domain NMR spectrum.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode, and the baseline is corrected to be flat.
-
Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Part II: Spectral Analysis and Interpretation
The resulting ¹H NMR spectrum provides a unique fingerprint of the molecule. A logical, stepwise analysis of chemical shift, integration, and multiplicity allows for the complete assignment of all proton signals.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted data for Methyl 1-cyclohexylbenzoimidazole-5-carboxylate, which serves as a hypothesis for the interpretation of the experimental spectrum.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.1 - 8.3 | Singlet (s) | - | 1H |
| H-4 | ~8.3 - 8.5 | Doublet (d) or Singlet (s) | J ≈ 1.5-2.5 (meta) | 1H |
| H-6 | ~7.9 - 8.1 | Doublet of doublets (dd) | J ≈ 8.5 (ortho), 1.5 (meta) | 1H |
| H-7 | ~7.4 - 7.6 | Doublet (d) | J ≈ 8.5 (ortho) | 1H |
| H-1' (N-CH) | ~4.2 - 4.6 | Multiplet (m) | - | 1H |
| Cyclohexyl (-CH₂-) | ~1.2 - 2.2 | Multiplet (m) | - | 10H |
| -OCH₃ | ~3.9 - 4.0 | Singlet (s) | - | 3H |
Detailed Signal Assignment and Rationale
Aromatic Region (δ 7.4 - 8.5 ppm):
-
H-2 (δ ~8.1 - 8.3): This proton is adjacent to two nitrogen atoms and is expected to appear as a sharp singlet, typically the most downfield of the benzimidazole ring protons, barring strong substituent effects.
-
H-4 (δ ~8.3 - 8.5): This proton is ortho to the electron-withdrawing carboxylate group, leading to significant deshielding. It is expected to be the most downfield proton on the benzene ring portion. Its multiplicity will be a narrow doublet due to a 4-bond meta-coupling to H-6 (⁴J ≈ 1.5-2.5 Hz).[5] In some cases, this small coupling may not be resolved, and the signal may appear as a sharp singlet.
-
H-6 (δ ~7.9 - 8.1): This proton is ortho to H-7 and meta to H-4. It will therefore be split into a doublet of doublets by these two protons. The larger splitting will be from the 3-bond ortho-coupling to H-7 (³J ≈ 8.0-9.0 Hz), and the smaller splitting will be from the meta-coupling to H-4.[6][7]
-
H-7 (δ ~7.4 - 7.6): This proton is coupled only to H-6 and will appear as a clean doublet with a typical ortho coupling constant (³J ≈ 8.0-9.0 Hz).
Aliphatic Region (δ 1.2 - 4.6 ppm):
-
H-1' (N-CH, δ ~4.2 - 4.6): The methine proton of the cyclohexyl group directly bonded to the benzimidazole nitrogen is significantly deshielded and shifted downfield relative to the other cyclohexyl protons. It will appear as a complex multiplet due to coupling with the adjacent methylene protons on the ring.
-
Cyclohexyl -CH₂- Protons (δ ~1.2 - 2.2): The remaining ten protons on the cyclohexyl ring will resonate in the crowded upfield region. Due to complex axial-axial, axial-equatorial, and equatorial-equatorial couplings, these signals will overlap to form a broad, unresolved multiplet.
Methyl Ester Region (δ ~3.9 - 4.0 ppm):
-
-OCH₃ (δ ~3.9 - 4.0): The three protons of the methyl ester group are equivalent and have no adjacent protons to couple with. They will appear as a sharp, intense singlet. The chemical shift is characteristic for methyl esters, being deshielded by the adjacent oxygen and carbonyl functionality.[8][9]
Validation Through Integration and Coupling Constants
-
Integration: The relative area under each signal must be consistent with the number of protons giving rise to that signal. The ratio of integrals for the aromatic, N-CH, cyclohexyl-CH₂, and methyl signals should be approximately 1:1:1:1:1:10:3, confirming the proton count of each distinct environment.
-
Coupling Constants: A key self-validation check is the reciprocity of coupling constants. The ortho coupling constant J observed in the doublet for H-7 must match the larger J value in the doublet of doublets for H-6. Similarly, the meta coupling constant observed for H-4 should match the smaller J value for H-6. This confirms the connectivity and relative positions of the protons on the aromatic ring.
Logical Flow for Spectral Interpretation
Caption: A systematic approach to interpreting the ¹H NMR spectrum.
References
-
Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. [Link]
-
UCL. Chemical shifts. University College London. [Link]
-
Supplementary Information. General Procedure for the synthesis of 2-substituted 1H- benzimidazoles/benzoxazoles/benzothiazoles. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene. [Link]
-
ResearchGate. ¹H NMR spectrum of imidazole‐based carboxylate (1) (A), and digested MOF‐5@imidazolium iodide (1) catalyst (B). [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
AOCS. Saturated Fatty Acids and Methyl Esters. [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link]
-
National Institutes of Health (NIH). (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]
-
Royal Society of Chemistry. Expedient synthesis of benzimidazoles using amides. [Link]
-
JEOL. How to read NMR spectra from the basics. [Link]
-
TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]
-
Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, cyclohexane, experimental). [Link]
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]
-
ResearchGate. H NMR 13 C NMR shifts of benzimidazole Schiff base ligands and their metal complexes in ppm. [Link]
-
Michigan State University. Proton NMR Table. [Link]
-
University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]
-
Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum. [Link]
-
ResearchGate. The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
University College London. Sample Preparation. [Link]
-
ResearchGate. 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). [Link]
-
YouTube. (2016). HMNR Aromatic Coupling. [Link]
-
Royal Society of Chemistry. SUPPLEMENTARY INFORMATION A Microwave-Assisted Highly Practical Chemoselective Esterification and Amidation of Carboxylic Acids. [Link]
-
MDPI. (2022). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organomation.com [organomation.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. acdlabs.com [acdlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. aocs.org [aocs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Mastering the Molecular Blueprint: A Detailed Guide to ¹³C NMR Characterization of N-Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Benzimidazole Scaffold and the Power of ¹³C NMR
The N-substituted benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs and clinical candidates targeting a wide array of diseases.[1][2] Its versatile biological activity is intrinsically linked to its three-dimensional structure and electronic properties. Unambiguous structural confirmation and a deep understanding of the electronic environment of these molecules are therefore paramount in drug discovery and development. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for the definitive characterization of N-substituted benzimidazoles.[3] This application note provides a comprehensive guide, from theoretical underpinnings to practical experimental protocols and in-depth data interpretation, empowering researchers to confidently utilize ¹³C NMR for the structural elucidation of this vital class of compounds.
Section 1: The "Why" - Unveiling the Structural Nuances with ¹³C NMR
¹³C NMR spectroscopy provides a direct window into the carbon framework of a molecule.[4] For N-substituted benzimidazoles, this technique is not merely for routine confirmation but offers profound insights into:
-
Regioisomer Differentiation: In the synthesis of N-substituted benzimidazoles, the formation of N1 and N3 isomers is a common occurrence. ¹³C NMR provides a definitive method to distinguish between these regioisomers due to the distinct chemical environments of the carbon atoms in each isomer.
-
Substituent Effects: The electronic nature and position of substituents on both the benzimidazole core and the N-substituent dramatically influence the chemical shifts of the carbon atoms.[5] Analyzing these shifts provides a detailed electronic picture of the molecule, which can be correlated with its reactivity and biological activity.
-
Tautomerism and Dynamic Processes: In certain contexts, benzimidazole derivatives can exhibit tautomerism, a phenomenon that is readily studied by ¹³C NMR.[6][7] The rate of this process influences the appearance of the spectrum, providing valuable information on the dynamic nature of the molecule in solution.[6][7]
-
Purity Assessment: ¹³C NMR is an excellent tool for assessing the purity of a synthesized N-substituted benzimidazole, as even minor impurities will often give rise to distinct and observable signals.
Section 2: Foundational Principles - Understanding ¹³C Chemical Shifts in N-Substituted Benzimidazoles
The chemical shift (δ) of a carbon atom in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. In N-substituted benzimidazoles, the key carbons of the heterocyclic core provide a characteristic fingerprint.
The Benzimidazole Core: A Reference Map
The numbering of the benzimidazole ring is crucial for signal assignment. The following diagram illustrates the standard numbering convention.
Caption: Standard numbering of the N-substituted benzimidazole core.
General Chemical Shift Ranges
The chemical shifts of the benzimidazole carbons are influenced by the nitrogen atoms and any substituents. The table below provides typical ¹³C NMR chemical shift ranges for the core carbons in common deuterated solvents like CDCl₃ and DMSO-d₆.
| Carbon Atom | Typical Chemical Shift Range (ppm) | Influencing Factors |
| C2 | 140 - 160 | Highly sensitive to substituents at the 2-position. Shifts to higher frequency (deshielded) with alkyl substituents.[6] |
| C3a/C7a | 130 - 145 | These are quaternary carbons and their signals are often of lower intensity. Their chemical shifts are influenced by the N-substituent and any substitution on the benzene ring. |
| C4/C7 | 110 - 125 | The chemical shifts of these carbons are particularly sensitive to the nature of the N-substituent and the solvent.[6] |
| C5/C6 | 120 - 130 | Generally less affected by the N-substituent compared to C4 and C7. |
Note: These are general ranges and can vary significantly based on the specific substituents and solvent used.
The Impact of the N-Substituent
The nature of the substituent at the N1 position significantly influences the chemical shifts of the benzimidazole core, particularly the adjacent C2 and C7a carbons. Electron-withdrawing groups on the N-substituent will generally deshield these carbons, shifting their signals to a higher frequency (downfield). Conversely, electron-donating groups will cause a shielding effect, moving the signals to a lower frequency (upfield).
Section 3: The "How-To" - A Step-by-Step Experimental Protocol
This section provides a detailed protocol for acquiring high-quality ¹³C NMR spectra of N-substituted benzimidazoles.
Caption: A streamlined workflow for ¹³C NMR analysis.
Materials and Reagents
-
N-substituted benzimidazole sample (10-50 mg)
-
High-purity deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Internal standard (e.g., Tetramethylsilane (TMS))
-
5 mm NMR tubes
-
Pipettes and vials
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh 10-50 mg of the purified N-substituted benzimidazole into a clean, dry vial. The amount will depend on the molecular weight of the compound and the sensitivity of the NMR instrument.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent is critical; CDCl₃ is a good starting point for many organic compounds, while DMSO-d₆ is excellent for less soluble compounds and can reveal different spectral features due to its polarity.[6]
-
Add a small amount of an internal standard, such as TMS (0 ppm), for accurate chemical shift referencing.[8]
-
Gently swirl or vortex the vial to ensure complete dissolution. If the sample is not fully soluble, gentle warming or sonication may be employed.
-
-
NMR Tube Loading:
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Ensure the liquid height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution. Modern spectrometers often have automated shimming routines.
-
-
Data Acquisition:
-
Select a standard ¹³C NMR experiment, typically a proton-decoupled experiment, which results in a spectrum with single lines for each unique carbon atom.
-
Set the appropriate spectral width to encompass all expected carbon signals (a range of 0 to 200 ppm is usually sufficient for N-substituted benzimidazoles).
-
The number of scans (transients) will depend on the sample concentration. For a reasonably concentrated sample (e.g., 20 mg in 0.6 mL), 128 to 1024 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Initiate the data acquisition.
-
-
Data Processing:
-
After the acquisition is complete, the raw data (Free Induction Decay or FID) needs to be processed.
-
Apply a Fourier transform to convert the time-domain FID into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the absorptive mode (positive and symmetrical).
-
Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.0 ppm or using the known chemical shift of the solvent residual peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Section 4: Decoding the Spectrum - Data Interpretation and Signal Assignment
Interpreting the ¹³C NMR spectrum is a deductive process that combines knowledge of typical chemical shifts with an understanding of substituent effects.
A Case Study: 1-Methylbenzimidazole
Let's consider the ¹³C NMR spectrum of 1-methylbenzimidazole.
Table of Expected Chemical Shifts for 1-Methylbenzimidazole (in CDCl₃)
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale for Assignment |
| C2 | ~143.9 | The most downfield carbon in the heterocyclic ring, directly bonded to two nitrogen atoms.[6] |
| C3a | ~143.7 | A quaternary carbon, often with a lower intensity signal, adjacent to N3. |
| C7a | ~134.7 | A quaternary carbon adjacent to N1, its chemical shift is influenced by the methyl group. |
| C5 | ~123.1 | A methine carbon in the benzene ring. |
| C6 | ~122.2 | A methine carbon in the benzene ring, with a similar chemical shift to C5. |
| C4 | ~120.4 | A methine carbon in the benzene ring. |
| C7 | ~109.5 | The most upfield carbon of the benzene ring, shielded by the adjacent N1 and its lone pair.[6] |
| N-CH₃ | ~30-35 | A typical chemical shift for a methyl group attached to a nitrogen atom. |
Note: The exact chemical shifts can vary slightly depending on the specific experimental conditions.
Advanced Techniques for Unambiguous Assignment
For more complex N-substituted benzimidazoles, especially those with multiple substituents, additional NMR experiments can be invaluable for unambiguous signal assignment:
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C3a and C7a) will be absent.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is extremely useful for assigning the protonated carbons of the benzimidazole ring (C2-H, C4-H, C5-H, C6-H, C7-H).
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly powerful for assigning quaternary carbons by observing their correlations to nearby protons. For example, the protons of the N-methyl group would show a correlation to C2 and C7a.
Section 5: Troubleshooting and Best Practices
-
Poor Signal-to-Noise: Increase the number of scans or use a more concentrated sample. Ensure proper tuning and matching of the NMR probe.
-
Broad Peaks: This can be due to poor shimming, sample viscosity, or the presence of paramagnetic impurities. Re-shim the instrument carefully. If the sample is viscous, consider gentle heating or using a different solvent.
-
Inaccurate Integrations: For quantitative analysis, ensure a sufficient relaxation delay is used between scans to allow for full relaxation of all carbon nuclei.[9]
-
Solvent Selection: The choice of solvent can significantly impact the chemical shifts and even the solubility of the compound. If a spectrum in one solvent is ambiguous, acquiring a spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆) can often provide the necessary clarification.[6]
Conclusion
¹³C NMR spectroscopy is an indispensable technique for the structural characterization of N-substituted benzimidazoles. By understanding the fundamental principles of chemical shifts, following a robust experimental protocol, and utilizing a systematic approach to data interpretation, researchers can gain definitive and detailed insights into the molecular structure of these important compounds. This guide serves as a comprehensive resource to empower scientists in their pursuit of novel and effective benzimidazole-based therapeutics.
References
-
Guzman-Martinez, F., et al. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]
-
Kattimani, P. P., et al. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(118), 97855-97862. [Link]
-
Various Authors. (2017-2025). Articles on Benzimidazole Synthesis and Characterization. ResearchGate. [Link]
-
Supplementary Information for various articles. (n.d.). Various scientific journals. [Link]
-
El Kihel, A., et al. (2009). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Spectroscopy Letters, 42(6-7), 355-360. [Link]
-
Various Authors. (n.d.). ¹³C-NMR spectra of benzimidazole salts. ResearchGate. [Link]
-
Guzman-Martinez, F., et al. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PubMed. [Link]
-
Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 2636-2647. [Link]
-
Argyropoulos, D. S. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1602-1605. [Link]
-
Simamora, P., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
-
Various Authors. (n.d.). ¹³C NMR spectra of benzimidazole salt 2i (CDCl₃, 75 MHz). ResearchGate. [Link]
-
BMRB. (n.d.). ¹³C Direct Detected NMR for Challenging Systems. PubMed Central. [Link]
-
Asadi, A., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. DARU Journal of Pharmaceutical Sciences, 30(1), 125-136. [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge Department of Chemistry. [Link]
-
Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH=N in substituted benzylideneanilines. (2008). ResearchGate. [Link]
Sources
- 1. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Investigating Methyl 1-cyclohexylbenzoimidazole-5-carboxylate as a Novel Microtubule Targeting Agent
For: Researchers, scientists, and drug development professionals in oncology and cell biology.
Introduction:
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their pivotal role in mitosis makes them a well-established and highly attractive target for the development of anticancer therapeutics.[1][3] Microtubule Targeting Agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[4][5] These agents are broadly classified as microtubule destabilizers (e.g., Vinca alkaloids) or stabilizers (e.g., taxanes).[6]
The benzimidazole scaffold has emerged as a "privileged" heterocyclic ring system in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including potent antitumor effects as tubulin polymerization inhibitors.[7][8][9] Compounds from this class often bind to the colchicine-binding site on β-tubulin, inhibiting microtubule formation.[1] This document provides a comprehensive guide for the investigation of a novel benzimidazole derivative, Methyl 1-cyclohexylbenzoimidazole-5-carboxylate, as a potential MTA. The following protocols are designed to characterize its biochemical and cellular activities, providing a robust framework for its preclinical evaluation.
1. Synthesis of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate
The synthesis of novel benzimidazole derivatives can often be achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[10] A plausible synthetic route for Methyl 1-cyclohexylbenzoimidazole-5-carboxylate is outlined below. This multi-step synthesis would involve the initial formation of the benzimidazole core followed by N-alkylation with a cyclohexyl group. The specific reaction conditions, such as solvents, temperatures, and catalysts, would require empirical optimization for maximal yield and purity.
Figure 1: Hypothetical synthesis workflow for Methyl 1-cyclohexylbenzoimidazole-5-carboxylate.
2. Biochemical Evaluation: In Vitro Tubulin Polymerization Assay
The primary mechanism of action for many benzimidazole-based MTAs is the inhibition of tubulin polymerization.[7][9] A direct assessment of the compound's effect on tubulin assembly in a cell-free system is a critical first step. This can be achieved through a fluorescence-based or turbidity-based in vitro tubulin polymerization assay.[2][11][12]
Principle: Purified tubulin, in the presence of GTP and at a physiological temperature (37°C), polymerizes into microtubules. This polymerization can be monitored by an increase in fluorescence of a reporter molecule that incorporates into the growing microtubules or by an increase in light scattering (turbidity).[11][12] The addition of an inhibitory compound will prevent or reduce the rate of this polymerization.
Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing >99% pure bovine tubulin, GTP, and a fluorescent reporter.[12][13]
-
General tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[2][12]
-
Methyl 1-cyclohexylbenzoimidazole-5-carboxylate (test compound), dissolved in DMSO.
-
Positive control (e.g., Nocodazole or Colchicine).
-
Negative control (DMSO).
-
384-well black, non-binding surface microplate.
-
Temperature-controlled fluorescence plate reader capable of excitation at ~360 nm and emission at ~450 nm.[12]
-
-
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO. Create a dilution series to test a range of concentrations.
-
On ice, prepare the tubulin reaction mixture according to the manufacturer's protocol. This typically involves resuspending lyophilized tubulin in the general tubulin buffer with GTP and the fluorescent reporter.[13]
-
Pipette the test compound dilutions, positive control, and DMSO vehicle control into the wells of the pre-warmed (37°C) 384-well plate.
-
Initiate the polymerization reaction by adding the tubulin reaction mixture to each well.
-
Immediately place the plate in the fluorescence plate reader, pre-set to 37°C.
-
Measure the fluorescence intensity every 30-60 seconds for at least 60-90 minutes.[12]
-
Data Analysis and Interpretation: Plot fluorescence intensity versus time for each concentration of the test compound. A potent inhibitor will show a dose-dependent decrease in the rate and extent of fluorescence increase compared to the DMSO control. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
3. Cellular Activity: Assessment of Cytotoxicity
To determine the effect of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate on cancer cell viability, a cytotoxicity assay is performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[14][15]
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[15] The amount of formazan produced is proportional to the number of living cells.
Protocol: MTT Cell Viability Assay
-
Materials:
-
Cancer cell line(s) of interest (e.g., HeLa, MCF-7, A549).
-
Complete cell culture medium.
-
96-well flat-bottom tissue culture plates.
-
Methyl 1-cyclohexylbenzoimidazole-5-carboxylate stock solution in DMSO.
-
MTT solution (5 mg/mL in sterile PBS).[15]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Multi-well spectrophotometer (plate reader) capable of measuring absorbance at 570-600 nm.[15]
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[16]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][16]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using the plate reader.
-
Data Presentation:
Table 1: Illustrative IC50 Values of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate in Various Cancer Cell Lines.
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| HeLa | Cervical Cancer | 1.5 ± 0.2 |
| MCF-7 | Breast Cancer | 0.8 ± 0.1 |
| A549 | Lung Cancer | 2.1 ± 0.3 |
| MRC-5 | Normal Lung Fibroblast | > 50 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
4. Cellular Mechanism: Visualization of Microtubule Disruption
Immunofluorescence microscopy is a powerful technique to visually assess the impact of a compound on the microtubule network within cells. Treatment with a microtubule-destabilizing agent is expected to cause depolymerization of microtubules, leading to a diffuse tubulin staining pattern and altered cell morphology.
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific for α-tubulin binds to the microtubules. A secondary antibody, conjugated to a fluorophore, then binds to the primary antibody, allowing the microtubule network to be visualized using a fluorescence microscope.
Protocol: Immunofluorescence Staining of Microtubules
-
Materials:
-
Cells cultured on glass coverslips in a multi-well plate.
-
Test compound, positive control (e.g., Nocodazole), and DMSO.
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol).[2][17]
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 3% BSA in PBS).[17]
-
Primary antibody: mouse anti-α-tubulin antibody.
-
Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488 goat anti-mouse).
-
Nuclear counterstain (e.g., DAPI or Hoechst).
-
Antifade mounting medium.
-
Fluorescence microscope.
-
-
Procedure:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with the desired concentrations of the test compound, DMSO, or a positive control for an appropriate duration (e.g., 6-24 hours).
-
Wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.[17]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 3% BSA in PBS for 1 hour at room temperature.[17]
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclear morphology.
-
Figure 2: Experimental workflow for immunofluorescence analysis of microtubule integrity.
5. Cellular Consequence: Cell Cycle Analysis
Disruption of the mitotic spindle by MTAs typically leads to an arrest of the cell cycle in the G2/M phase.[1][7] This can be quantified by flow cytometry using a DNA-intercalating dye like propidium iodide (PI).[18]
Principle: Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI in stained cells is therefore directly proportional to their DNA content. Flow cytometry can measure the fluorescence of individual cells, allowing for the quantification of cell populations in different phases of the cell cycle (G0/G1 with 2n DNA content, S phase with >2n but <4n DNA content, and G2/M with 4n DNA content).
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Materials:
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C.[19]
-
Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[18]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Data Analysis and Presentation: The flow cytometer will generate histograms of cell count versus fluorescence intensity. Software analysis is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An effective MTA will show a dose-dependent increase in the percentage of cells in the G2/M phase.
Table 2: Illustrative Cell Cycle Distribution in HeLa Cells after 24h Treatment.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DMSO (Control) | 55.2 | 28.1 | 16.7 |
| Compound (0.5 µM) | 48.9 | 25.5 | 25.6 |
| Compound (1.0 µM) | 25.3 | 15.1 | 59.6 |
| Compound (2.0 µM) | 10.7 | 8.2 | 81.1 |
Data are representative of flow cytometry analysis and are for illustrative purposes only.
Figure 3: Proposed mechanism of action for Methyl 1-cyclohexylbenzoimidazole-5-carboxylate.
This document outlines a systematic approach to characterize Methyl 1-cyclohexylbenzoimidazole-5-carboxylate as a potential microtubule targeting agent. The described protocols, from biochemical validation to cellular mechanism of action studies, provide a comprehensive framework for its initial investigation. Positive results from these assays—specifically, potent inhibition of tubulin polymerization, selective cytotoxicity towards cancer cells, clear disruption of the cellular microtubule network, and induction of G2/M cell cycle arrest—would strongly support its further development as a novel anticancer therapeutic.
References
-
PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Perumal, E., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(26), 42671–42684. Retrieved from [Link]
-
Mohan, C. D., et al. (2016). Targeting of tubulin polymerization and induction of mitotic blockage by Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) in human cervical cancer HeLa cell. RSC Advances, 6(38), 32185-32196. Retrieved from [Link]
-
Bhat, K. S., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Retrieved from [Link]
-
Losada-Perez, M., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols, 4(3), 102488. Retrieved from [Link]
-
Al-Ostath, R. A., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry, 92, 117429. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzimidazole derivatives used as microtubule inhibitors. Retrieved from [Link]
-
ResearchGate. (2016). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]
-
Perumal, E., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(26), 42671–42684. Retrieved from [Link]
-
Simoes, I. C. M., et al. (2023). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Pharmaceuticals, 16(10), 1459. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 1-methyl cyclopropane carboxylic acid.
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
American Chemical Society. (n.d.). Design and development of promising benzimidazole-derived microtubule-stabilizing agents for anticancer therapy. Retrieved from [Link]
-
ResearchGate. (2023). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Retrieved from [Link]
-
Kumar, A., et al. (2024). Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. Bioorganic & Medicinal Chemistry Letters, 101, 130167. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
JoVE. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. Retrieved from [Link]
-
Qiu, X., et al. (2019). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 9, 13745. Retrieved from [Link]
-
Flow Cytometry Core Facility, University of Aberdeen. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
Teli, M., & Chu, W. (2017). Radiosynthesis of microtubule-targeted theranostic methyl N-[5-(3'-radiohalobenzoyl)-1H-benzimidazol-2-yl]carbamates. Molecules, 22(12), 2099. Retrieved from [Link]
-
JoVE. (2021). Tubulin Purification by Polymerization-Depolymerization Cycles. Retrieved from [Link]
-
preprint. (2019). In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. Retrieved from [Link]
-
Beilstein Journals. (2017). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]
-
MDPI. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Retrieved from [Link]
-
Bio-protocol. (2023). In vitro tubulin polymerization assay. Retrieved from [Link]
-
JoVE. (2017). Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion STED Microscopy. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of tubulin polymerization and induction of mitotic blockage by Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) in human cervical cancer HeLa cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate in the Development of Metal Complexes
For: Researchers, scientists, and drug development professionals.
Introduction: The Benzimidazole Scaffold in Coordination Chemistry
The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its structural similarity to naturally occurring purines allows it to interact with biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] The true versatility of benzimidazoles, however, is unlocked when they are employed as ligands in coordination chemistry. The imine nitrogen atom of the imidazole ring provides an excellent coordination site for a variety of transition metal ions.[1][3] This coordination often enhances the biological activity of the parent ligand, a phenomenon attributed to factors such as increased lipophilicity and the ability of the metal complex to interact with biological macromolecules like DNA.[1][5]
This guide focuses on a specific, rationally designed benzimidazole derivative, Methyl 1-cyclohexylbenzoimidazole-5-carboxylate . The introduction of a bulky, lipophilic cyclohexyl group at the N-1 position is intended to enhance cell membrane permeability and introduce specific steric constraints that can influence the geometry and stability of the resulting metal complexes. The methyl carboxylate group at the 5-position offers an additional potential coordination site (an O-donor), allowing the ligand to act in a bidentate fashion, and provides a handle for further functionalization. This combination of features makes it a promising candidate for the development of novel metal-based therapeutics and catalysts.
Part 1: Ligand Synthesis - A General and Adaptable Protocol
The synthesis of N-substituted benzimidazoles can be achieved through various established methods. A common and effective approach involves the condensation of an o-phenylenediamine derivative with an aldehyde, followed by N-alkylation. For our target ligand, a plausible and adaptable synthetic route is outlined below.
Protocol 1: Synthesis of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate
This protocol is a two-step process starting from commercially available materials.
Step 1: Synthesis of Methyl 1H-benzo[d]imidazole-5-carboxylate
This step involves the condensation of 3,4-diaminobenzoic acid with formic acid to form the benzimidazole ring, followed by esterification.
-
Materials: 3,4-diaminobenzoic acid, Formic acid, Methanol, Sulfuric acid (concentrated), Sodium bicarbonate, Anhydrous sodium sulfate, Ethyl acetate, Hexane.
-
Procedure:
-
In a round-bottom flask, dissolve 3,4-diaminobenzoic acid in an excess of formic acid.
-
Reflux the mixture for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
The precipitated product, 1H-benzo[d]imidazole-5-carboxylic acid, is filtered, washed with cold water, and dried.
-
Suspend the dried intermediate in methanol.
-
Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 8 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Methyl 1H-benzo[d]imidazole-5-carboxylate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).
-
Step 2: N-Alkylation with Cyclohexyl Bromide
This step introduces the cyclohexyl group at the N-1 position.
-
Materials: Methyl 1H-benzo[d]imidazole-5-carboxylate, Cyclohexyl bromide, Potassium carbonate (anhydrous), Acetonitrile (anhydrous).
-
Procedure:
-
To a solution of Methyl 1H-benzo[d]imidazole-5-carboxylate in anhydrous acetonitrile, add anhydrous potassium carbonate.
-
Add cyclohexyl bromide to the suspension.
-
Reflux the mixture for 24 hours, monitoring the reaction by TLC.
-
After completion, filter off the potassium carbonate and evaporate the solvent.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield Methyl 1-cyclohexylbenzoimidazole-5-carboxylate.
-
Part 2: Synthesis of a Representative Metal Complex
The synthesized ligand can be used to form complexes with a variety of transition metals. Here, we provide a general protocol for the synthesis of a generic M(II) complex, which can be adapted for specific metals like Cu(II), Ni(II), or Zn(II).
Protocol 2: Synthesis of Dichloro-bis(Methyl 1-cyclohexylbenzoimidazole-5-carboxylate)M(II)
-
Materials: Methyl 1-cyclohexylbenzoimidazole-5-carboxylate, M(II) chloride salt (e.g., CuCl₂, NiCl₂, ZnCl₂), Ethanol, Diethyl ether.
-
Procedure:
-
Dissolve Methyl 1-cyclohexylbenzoimidazole-5-carboxylate (2 molar equivalents) in warm ethanol.
-
In a separate flask, dissolve the M(II) chloride salt (1 molar equivalent) in ethanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
A precipitate should form. Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of cold ethanol and then with diethyl ether.
-
Dry the complex under vacuum.
-
Part 3: Comprehensive Characterization of the Metal Complex
Thorough characterization is essential to confirm the structure and purity of the newly synthesized metal complex. A multi-technique approach is recommended.
Table 1: Key Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Observations for a Successful Complexation |
| FT-IR Spectroscopy | To identify the coordination sites of the ligand. | A shift in the C=N stretching vibration of the imidazole ring to a lower or higher frequency upon coordination to the metal ion. Changes in the C=O stretching frequency of the carboxylate group may indicate its involvement in coordination. Appearance of new bands in the far-IR region corresponding to M-N and possibly M-O bonds. |
| ¹H and ¹³C NMR Spectroscopy | To confirm the structure of the ligand and its diamagnetic complexes (e.g., Zn(II)). | Shifts in the signals of the protons and carbons near the coordination sites (imidazole ring and carboxylate group) upon complexation. |
| UV-Visible Spectroscopy | To study the electronic transitions and geometry of the complex. | Appearance of d-d transition bands for transition metal complexes in the visible region, which are absent in the free ligand. Charge transfer bands may also be observed. |
| Mass Spectrometry (ESI-MS) | To determine the molecular weight and fragmentation pattern of the complex. | A peak corresponding to the molecular ion of the complex or its characteristic fragments. |
| Elemental Analysis (CHN) | To determine the empirical formula of the complex. | The experimental percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the proposed formula. |
| Single-Crystal X-ray Diffraction | To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry. | Provides the precise 3D arrangement of atoms, confirming the coordination mode of the ligand and the geometry around the metal center.[6][7] |
Part 4: Potential Applications and Rationale
The unique structural features of metal complexes derived from Methyl 1-cyclohexylbenzoimidazole-5-carboxylate open up possibilities in several research areas.
Anticancer Drug Development
-
Rationale: The planarity of the benzimidazole ring allows for potential intercalation with DNA base pairs, a mechanism of action for some anticancer drugs.[5] The presence of the bulky cyclohexyl group can enhance lipophilicity, facilitating passage through cell membranes. The coordinated metal ion can also interact with other biological targets or generate reactive oxygen species, leading to apoptosis.
-
Experimental Workflow:
-
In vitro cytotoxicity screening: Test the complex against a panel of human cancer cell lines (e.g., lung, breast, prostate) using assays like the MTT assay to determine IC₅₀ values.[3]
-
DNA interaction studies: Use techniques like UV-Vis titration, fluorescence spectroscopy, and gel electrophoresis to investigate the mode and extent of DNA binding and cleavage.[5]
-
Mechanism of action studies: Investigate the induction of apoptosis, cell cycle arrest, and other cellular responses to treatment with the complex.
-
Catalysis
-
Rationale: Benzimidazole-based metal complexes have shown catalytic activity in various organic transformations.[2][4][8] The specific steric and electronic environment created by the cyclohexyl and carboxylate groups could lead to novel catalytic properties.
-
Potential Reactions to Explore:
-
Oxidation reactions.
-
Coupling reactions (e.g., Suzuki, Heck).
-
Polymerization reactions.[9]
-
Logical Workflow for Application-Based Research
Caption: Workflow for development and application testing.
Conclusion
Methyl 1-cyclohexylbenzoimidazole-5-carboxylate is a ligand designed with specific structural features to enhance the properties of its metal complexes. The protocols and characterization strategies outlined in this guide provide a solid framework for researchers to synthesize and study these novel compounds. The potential applications in anticancer drug development and catalysis are significant, and systematic investigation following the proposed workflows will be crucial in unlocking their full potential.
References
-
MDPI. (n.d.). Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. Retrieved from [Link]
-
Royal Society Publishing. (2022, September 21). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Retrieved from [Link]
-
PubMed Central. (n.d.). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). Retrieved from [Link]
-
PubMed Central. (n.d.). Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. Retrieved from [Link]
-
MDPI. (2023, July 11). Benzimidazole-Based NHC Metal Complexes as Anticancer Drug Candidates: Gold(I) vs. Platinum(II). Retrieved from [Link]
-
ResearchGate. (n.d.). Transition metal complexes with benzimidazole. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Metal complexes of a novel heterocyclic benzimidazole ligand formed by rearrangement-cyclization of the corresponding Schiff base. Electrosynthesis, structural characterization and antimicrobial activity. Retrieved from [Link]
-
(n.d.). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
ResearchGate. (2015, August 9). Coordination behavior of benzimidazole, 2-substituted benzimidazoles and benzothiazoles, towards transition metal ions. Retrieved from [Link]
-
MedCrave online. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]
-
(n.d.). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Characterization of three different benzimidazolium ligands and their organo-selenium complexes by using density functional theory and Raman spectroscopy. Retrieved from [Link]
-
MDPI. (2021, January 26). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Retrieved from [Link]
-
(n.d.). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Retrieved from [Link]
-
ACS Omega. (2024, July 26). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Retrieved from [Link]
- Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
-
ResearchGate. (2023, August 11). (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
SciSpace. (2015, January 23). Synthesis, characterization of substituted benzimidazole Co(II), Fe(II), and Zn(II) complexes and structural characterization. Retrieved from [Link]
-
MOST Wiedzy. (n.d.). Exploring novel Cd(ii) complexes with 5-methyl-4-imidazolecarboxaldehyde: synthesis, structure, computational insights, and affi. Retrieved from [Link]
-
PubMed Central. (n.d.). Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application. Retrieved from [Link]
-
ResearchGate. (2018, July 31). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
-
PubMed. (n.d.). Six new metal-organic frameworks based on polycarboxylate acids and V-shaped imidazole-based synthon: syntheses, crystal structures, and properties. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis, X-ray structure and theoretical investigation of 2-(2'-quinolyl)benzimidazole metal complexes. Retrieved from [Link]
-
RSC Publishing. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
MDPI. (2023, May 1). Synthesis and Photocatalytic Properties of Four Coordination Compounds Constructed from Two Benzimidazole-Based Asymmetric Polyazocyclic Ligands. Retrieved from [Link]
-
Baghdad Science Journal. (n.d.). Synthesis, Characterization and Biological Activity of New Ligand Derived from 4-(Dimethylamino) Benzaldehyde and Nano Copper Complex. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Purity of Synthesized Heterocyclic Compounds
Welcome to the Technical Support Center dedicated to the purification of synthesized heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to move beyond simple protocols and offer a deeper understanding of the principles behind purification techniques, enabling you to make informed decisions and overcome challenges in your daily laboratory work.
Introduction: The Critical Role of Purity in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their biological activity is intrinsically linked to their precise three-dimensional structure. Even minor impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, or the failure of a drug candidate. Therefore, achieving high purity is not merely a matter of good practice but a fundamental requirement for reliable and reproducible scientific outcomes.
This guide provides a structured approach to troubleshooting common purification challenges, focusing on the most prevalent techniques: recrystallization and column chromatography. We will also address the crucial aspect of purity assessment.
Section 1: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities.[4][5] The ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.
Frequently Asked Questions (FAQs) - Recrystallization
Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly.[6]
-
Causality: The high concentration of the solute at a temperature above its melting point causes it to come out of solution as a molten globule. Impurities can also sometimes inhibit crystal lattice formation.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.[6]
-
Slow Cooling: Allow the solution to cool slowly. A gradual decrease in temperature encourages the formation of a stable crystal lattice. Rapid cooling, such as placing the flask directly in an ice bath, should be avoided initially.[5]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[6][7]
-
Seeding: Introduce a tiny, pure crystal of the compound (a "seed crystal") into the cooled, supersaturated solution. This provides a template for further crystallization.[6][7]
-
Q2: I'm not getting any crystal formation, even after cooling. What should I do?
A2: A lack of crystal formation usually indicates that the solution is not supersaturated, meaning there is too much solvent.[7]
-
Troubleshooting Steps:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.[7] Be careful not to evaporate too much, which could lead to oiling out.
-
Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.[7]
-
Change Solvent System: If the compound is too soluble in the chosen solvent even at low temperatures, a different solvent or a solvent mixture (e.g., ethanol/water) may be necessary.[8]
-
Q3: My crystal yield is very low. How can I improve it?
A3: Low recovery can be due to using an excessive amount of solvent or the compound having significant solubility in the cold solvent.[6]
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[8]
-
Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, the remaining solution (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals.[6] Note that this second crop may be less pure.
-
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of your compound with various solvents to find the ideal one.[8]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[5]
-
Decolorization (if necessary): If colored impurities are present, remove the flask from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Section 2: Troubleshooting Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[9][10] For many organic compounds, silica gel is the stationary phase of choice.
Frequently Asked Questions (FAQs) - Column Chromatography
Q1: My compounds are not separating well on the column. What can I do?
A1: Poor separation can result from several factors, including an inappropriate solvent system, column overloading, or poor column packing.[6]
-
Causality: If the mobile phase is too polar, all compounds will travel quickly with the solvent front, resulting in no separation. If it's not polar enough, the compounds will remain adsorbed to the stationary phase. A poorly packed column will have channels, leading to uneven band broadening.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives a good separation of your compounds, with the desired compound having an Rf value of approximately 0.2-0.3.[11]
-
Reduce Sample Load: The amount of crude material should be about 1-5% of the mass of the stationary phase.[6]
-
Improve Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[12] Tapping the column gently during packing can help.[11]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography.[13] This can help to elute more strongly adsorbed compounds after the less polar ones have been collected.
-
Q2: My compound is streaking on the TLC plate and the column. How can I prevent this?
A2: Streaking is often an issue with acidic or basic compounds, particularly amines, on silica gel.[6]
-
Causality: Basic compounds like amines can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and streaking.[14]
-
Troubleshooting Steps:
-
Add a Modifier: For basic compounds, add a small amount (0.1-1%) of a base like triethylamine or ammonia to the eluent.[6][14] This will "cap" the acidic sites on the silica gel.
-
Use an Alternative Stationary Phase: Consider using a different stationary phase, such as basic or neutral alumina, which is less acidic.[14]
-
Q3: My compound won't elute from the column. What's the problem?
A3: This typically means your compound is too polar for the chosen solvent system and is strongly adsorbed to the stationary phase.[6]
-
Troubleshooting Steps:
-
Drastically Increase Solvent Polarity: If your compound is still on the column, you can try to flush it out with a much more polar solvent, such as a mixture of dichloromethane and methanol.[6]
-
Check for Decomposition: It's also possible that your compound has decomposed on the silica gel. You can test for this by spotting a solution of your compound on a TLC plate and letting it sit for a while before eluting to see if new spots appear.[15]
-
Protocol: Flash Column Chromatography
-
Solvent System Selection: As determined by TLC, choose an appropriate solvent system.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.[11]
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.[11]
-
Add another layer of sand on top of the silica gel to prevent disruption when adding solvent.[11]
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the eluent.
-
Carefully add the sample to the top of the column.
-
Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Analysis:
-
Analyze the collected fractions by TLC to determine which ones contain the desired compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Section 3: Purity Assessment
After purification, it is essential to assess the purity of your heterocyclic compound. The two most common and accessible methods are melting point determination and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) - Purity Assessment
Q1: How can I use melting point to determine the purity of my solid compound?
A1: A pure crystalline solid will have a sharp melting point, typically over a narrow range of 0.5-1°C. Impurities will cause a depression in the melting point and a broadening of the melting range.[16][17]
-
Procedure:
-
Ensure your sample is completely dry, as moisture can depress the melting point.[17]
-
Pack a small amount of the finely powdered sample into a capillary tube.
-
Heat the sample slowly in a melting point apparatus.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This is the melting range.
-
-
Interpretation: Compare the observed melting point with the literature value. A broad and depressed melting point indicates the presence of impurities.
Q2: Can NMR spectroscopy be used to determine purity?
A2: Yes, ¹H NMR spectroscopy is a powerful tool for assessing purity.[18] In many cases, you can identify signals from impurities in the spectrum.
-
Qualitative Assessment: Look for small peaks in the spectrum that do not correspond to your desired compound. The presence of solvent residue is also readily identified.
-
Quantitative NMR (qNMR): For a more rigorous purity assessment, you can use quantitative NMR. This involves adding a known amount of an internal standard to your sample and comparing the integration of a signal from your compound to a signal from the standard.[19][20][21] This allows for the calculation of the absolute purity of your sample.[18]
Data Summary: Purity Assessment Techniques
| Technique | Principle | Information Provided | Common Issues |
| Melting Point | Disruption of crystal lattice by impurities lowers the energy required to melt the solid. | Purity of crystalline solids (sharpness and comparison to literature value). | Sample must be dry; slow heating rate is crucial for accuracy.[17] |
| ¹H NMR | Nuclei in different chemical environments absorb radiofrequency energy at different frequencies. | Structural confirmation and presence of proton-containing impurities. | Overlapping signals can make interpretation difficult; not all impurities may be visible. |
| LC-MS | Separation by liquid chromatography followed by mass-to-charge ratio detection. | Presence and molecular weight of impurities. | Requires specialized equipment; ionization efficiency can vary between compounds. |
Conclusion
The purification of synthesized heterocyclic compounds is a critical step that demands careful technique and a thorough understanding of the underlying chemical principles. This guide has provided a framework for troubleshooting common issues encountered during recrystallization and column chromatography, as well as an overview of methods for assessing purity. By approaching purification systematically and applying the principles discussed, researchers can confidently enhance the quality of their compounds, leading to more reliable and impactful scientific discoveries.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Open Access Journals. (2023, August 30). Heterocyclic compounds: The Diverse World of Ringed Molecules. Retrieved from [Link]
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
RSC Publishing. (2021, July 14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]
-
Research and Reviews. (2021, September 6). Purification Methods of Organic Compounds. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ScienceDirect. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
-
National Institute of Standards and Technology. (2016, September 28). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
University of Waterloo. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Lab Vitals. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of Oxford. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Chemistry For Everyone. (2025, November 12). How Do You Accurately Measure Melting Points For Purity Analysis? [Video]. YouTube. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
MDPI. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]
-
Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Structure Determination of Organic Compounds. (n.d.). Chromatographic Purification. Retrieved from [Link]
-
ResearchGate. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. uou.ac.in [uou.ac.in]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. biotage.com [biotage.com]
- 15. Purification [chem.rochester.edu]
- 16. SSERC | Melting point determination [sserc.org.uk]
- 17. m.youtube.com [m.youtube.com]
- 18. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzimidazole Carboxylates in Oncology Research
A Senior Application Scientist's Field Guide to Methyl 1-cyclohexylbenzoimidazole-5-carboxylate and its Analogs
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Oncology
For researchers and drug development professionals, the benzimidazole core is a well-recognized "privileged scaffold." Its structural similarity to naturally occurring nucleotides allows it to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, antiviral, and anthelmintic effects.[1][2] This guide focuses on the comparative efficacy of a specific derivative, Methyl 1-cyclohexylbenzoimidazole-5-carboxylate, within the context of its chemical class. While direct experimental data for this exact molecule is not extensively documented in publicly available literature, this guide will provide a robust comparative framework. We will leverage detailed in vitro and in vivo efficacy data from a closely related and well-studied analog, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), and other 1-substituted benzimidazoles. This approach offers a scientifically grounded perspective on the potential efficacy of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate and outlines the essential experimental protocols for its evaluation.
The Crucial Distinction: In Vitro vs. In Vivo Efficacy
Before delving into specific data, it is essential to understand the complementary roles of in vitro and in vivo studies. In vitro ("within the glass") experiments are performed outside of a living organism, typically using isolated cells or tissues in a controlled laboratory setting.[3] These assays are invaluable for initial screening, determining direct cytotoxicity, and elucidating mechanisms of action at the cellular level.[3] Conversely, in vivo ("within the living") studies are conducted in whole, living organisms, such as animal models.[3] These are critical for understanding how a compound behaves in a complex biological system, including its pharmacokinetics, overall toxicity, and true therapeutic efficacy against a tumor within its microenvironment.[4]
A Case Study: Efficacy of a Structurally Related Analog (MBIC)
Due to the limited public data on Methyl 1-cyclohexylbenzoimidazole-5-carboxylate, we will examine the well-documented efficacy of MBIC, a potent microtubule targeting agent, as a primary comparator.
In Vitro Efficacy of MBIC
The initial assessment of an anticancer compound's efficacy is typically its cytotoxicity against cancer cell lines, often quantified by the half-maximal inhibitory concentration (IC50). MBIC has demonstrated significant and selective cytotoxicity.
| Cell Line | Type | IC50 (µM) | Citation |
| MCF-7 | Non-aggressive Breast Cancer | 0.73 ± 0.0 | [5][6] |
| MDA-MB-231 | Aggressive Breast Cancer | 20.4 ± 0.2 | [5][6] |
| L-cells | Normal Fibroblast | 59.6 ± 2.5 | [5][6] |
Table 1: In Vitro Cytotoxicity of MBIC against various cell lines.
The data clearly indicates that MBIC is significantly more potent against the non-aggressive MCF-7 breast cancer cell line compared to the aggressive MDA-MB-231 line and shows substantially lower toxicity towards normal fibroblast cells, suggesting a favorable therapeutic window.[5][6] The differential sensitivity in breast cancer lines was hypothesized to be linked to p53 mutation status.[5][6]
In Vivo Efficacy of MBIC
Following promising in vitro results, the antitumor activity of MBIC was evaluated in a mouse xenograft model.
| Treatment Group | Dosage & Administration | Tumor Volume Reduction | Citation |
| MBIC | 4 weeks administration | 79.7% | [5][6] |
| Doxorubicin | Standard Chemotherapy | 85.5% | [5] |
| MBIC + Doxorubicin | Combination Therapy | 91.2% | [5] |
Table 2: In Vivo Antitumor Efficacy of MBIC in MDA-MB-231 Xenograft Model.
In BALB/c nude mice inoculated with MDA-MB-231 cells, MBIC administration led to a remarkable 79.7% reduction in tumor volume compared to the untreated control group, with no severe signs of toxicity observed.[5][6] This demonstrates a successful translation of in vitro activity to a living model.
Broader Context: Cytotoxicity of Other 1-Substituted Benzimidazole Derivatives
To provide a wider perspective on the potential of the 1-cyclohexyl substitution, it is useful to consider the in vitro cytotoxicity of other benzimidazole derivatives where the N1 position is substituted.
| Compound Class | Cancer Cell Lines Tested | IC50 Range (µg/mL) | Citation |
| Novel Benzimidazoles | MCF-7, DU-145, H69AR | 9.2 - 166.1 | [5] |
| 5-nitro-1H-benzimidazoles | A-549, HCT-116, MCF-7, HepG2 | Activity comparable to doxorubicin for some derivatives | [6] |
| Various Benzimidazoles | A549 (Lung) | 3.98 (most potent derivative) | [7] |
Table 3: In Vitro Cytotoxicity of various 1-substituted benzimidazole derivatives.
These studies collectively show that the benzimidazole scaffold can be functionalized to produce compounds with potent cytotoxic effects against a variety of cancer cell lines.[5][6][7] The specific substitutions play a critical role in determining the potency and selectivity of these compounds.
Experimental Protocols for Efficacy Testing
To empirically determine the efficacy of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate, the following standard protocols are recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate in culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include vehicle-only (e.g., DMSO) and untreated controls.[9]
-
Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[10]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing for the formazan crystals to form.[8]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Antitumor Efficacy: Breast Cancer Xenograft Model
This model is crucial for evaluating the therapeutic potential of a compound in a living system.[11]
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors.[4] The effect of the test compound on tumor growth is then monitored over time.
Step-by-Step Protocol:
-
Animal Acclimatization: Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude), and allow them to acclimatize for at least one week.[12]
-
Cell Preparation: Culture human breast cancer cells (e.g., MDA-MB-231). On the day of injection, harvest the cells and resuspend them in a sterile medium, often mixed 1:1 with Matrigel to support tumor formation.[13]
-
Orthotopic Injection: Anesthetize the mouse. Inject the cell suspension (typically 1-5 x 10^6 cells) into the mammary fat pad.[14] This orthotopic location better mimics the natural tumor microenvironment compared to a subcutaneous injection.[14]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[12]
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer Methyl 1-cyclohexylbenzoimidazole-5-carboxylate via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.[12]
-
Endpoint: Continue the treatment for a specified period (e.g., 4 weeks). At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the compound's efficacy.
Sources
- 1. acu.edu.in [acu.edu.in]
- 2. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity studies of some cyclic benzimidazole derivatives | European Journal of Chemistry [eurjchem.com]
- 4. dovepress.com [dovepress.com]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic and antimicrobial potential of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. MTT (Assay protocol [protocols.io]
- 11. Patient-Derived Tumor Xenograft Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 13. researchgate.net [researchgate.net]
- 14. Video: Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad [jove.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
